Methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27936-85-2, 58760-46-6 | |
| Record name | Methane polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methane, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58760-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8025545 | |
| Record name | Methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
16.043 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS. | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NATURAL GAS, [COMPRESSED] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://www.drugbank.ca/drugs/DB09278 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6 | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C | |
| Record name | METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8823 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Methanol and carbon monoxide | |
| Record name | METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
74-82-8, 8006-14-2, 64365-11-3, 1333-86-4 | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHANE | |
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| Record name | Methane | |
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| Record name | Methane | |
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| Record name | Methane | |
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| Record name | Methane | |
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| Record name | Methane | |
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| Record name | METHANE | |
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| Record name | METHANE | |
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| Record name | Methane | |
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| Record name | METHANE | |
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Melting Point |
-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C | |
| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |
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| Record name | METHANE | |
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| Record name | METHANE | |
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| Record name | Methane | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |
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| Record name | METHANE | |
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Methane Biogeochemical Cycling: Sources and Sinks
Natural Methane Sources and Fluxes
Natural sources of this compound include wetlands, permafrost, marine and aquatic ecosystems, and geological emissions. These diverse environments contribute varying fluxes of this compound to the atmosphere. sustainability-directory.comcore.ac.uk
Wetland this compound Emissions: Microbial Dynamics and Climate Feedbacks
Wetlands are globally recognized as the largest natural source of atmospheric this compound, contributing approximately one-third of total global emissions. pnas.orgpurdue.edu this compound emissions from these waterlogged environments are influenced by a complex interplay of microbial, hydrological, and plant-associated processes. princeton.edu
Microbial Dynamics: The primary biological source of this compound in natural systems is methanogenic archaea, which produce CH₄ as a metabolic byproduct under anaerobic (oxygen-free) conditions prevalent in wetland soils. nih.gov Conversely, methanotrophic bacteria consume this compound, primarily in oxic (oxygen-rich) interfaces, acting as a crucial biological sink. sustainability-directory.com Hydrological shifts, such as changes in water table or transient oxygen exposure, significantly impact these microbial communities and their this compound cycling activity. For instance, transient oxygenation can stimulate anoxic CH₄ production in Sphagnum peat by enriching polyphenol oxidizers and polysaccharide degraders, which enhances substrate flow towards methanogenesis under subsequent anoxic conditions. oup.com
Climate Feedbacks: this compound emissions from natural wetlands tend to increase with temperature, leading to a potential positive feedback loop under future climate change scenarios. pnas.orgawi.de This temperature sensitivity is linked to increased rates of soil microbial activity and thaw-induced changes in surface wetland areas. pnas.org Studies suggest that climate change-induced increases in boreal wetland extent and temperature-driven increases in tropical CH₄ emissions could significantly dominate anthropogenic CH₄ emissions by the end of the 21st century. pnas.org For example, under the "worst-case" RCP8.5 scenario, boreal CH₄ emissions are projected to increase by 18.05 to 41.69 Tg, while tropical CH₄ emissions could accelerate by 48.36 to 87.37 Tg by 2099. pnas.org
Table 1: Projected Wetland this compound Emission Increases (RCP8.5 Scenario by 2099)
| Wetland Region | Projected CH₄ Emission Increase (Tg) |
| Boreal | 18.05 – 41.69 |
| Tropical | 48.36 – 87.37 |
Permafrost Thaw and this compound Release Dynamics in Arctic Regions
The Arctic-Boreal region's permafrost soils store an estimated 1.6 Gt of soil organic carbon, more than double the amount currently in the atmosphere. nih.gov Global warming is leading to a partial thawing of these permafrost soils, which can release significant amounts of this stored carbon into the atmosphere as both carbon dioxide (CO₂) and this compound (CH₄). mpg.deunfccc.int this compound, with a global warming potential significantly higher than CO₂ (approximately 100 times more over 20 years), contributes substantially to warming. mpg.deunfccc.int
This compound production in thawing permafrost occurs under oxygen-free conditions, making wetlands, lakes, and ponds in these regions major sources of this compound emissions. mpg.de The hydrological conditions in permafrost-affected areas play a critical role in determining this compound emissions. While it was previously assumed that this compound emissions would be particularly high if soils remained wet after thawing, recent studies suggest that total this compound emissions can be surprisingly similar in both wet and drier scenarios. In wet scenarios, higher evaporation rates lead to extensive cloud cover and cooler land surfaces, slowing the carbon cycle and reducing this compound release per square meter, despite larger this compound-producing areas. mpg.de
Abrupt thaw events, characterized by large-scale erosion, ground collapse, and the rapid formation of new lakes or wetlands, can expose deeper carbon pools and accelerate thaw rates, potentially increasing permafrost carbon emissions by as much as 50% as global temperatures rise to 1.5°C or more. unfccc.int
Marine and Aquatic Ecosystem this compound Cycling: Seeps, Reservoirs, and Water Column Processes
Marine and aquatic ecosystems are integral to the global this compound cycle, functioning as both sources and sinks. This compound is primarily produced in anoxic sediments through microbial methanogenesis, and it can be released into the water column and, eventually, the atmosphere. aquapublisher.com However, a significant portion of this this compound is oxidized before reaching the atmosphere through various microbial processes, including sulfate-dependent anaerobic oxidation of this compound (S-AOM) in the sulfate-methane transition zone (SMTZ) and aerobic oxidation by methanotrophic bacteria in upper sediment layers and water columns. aquapublisher.com
Reservoirs are globally significant sources of this compound, contributing an estimated 10–52 Tg CH₄ per year to the global atmospheric this compound budget. copernicus.org this compound is produced in the anoxic sediments of reservoirs through the decomposition of organic matter. copernicus.orgwater-alternatives.org Emissions from reservoirs occur via several pathways: ebullition (bubbles released from sediment), plant-mediated transport, diffusion across the water-atmosphere interface, and degassing during turbination and seasonal turnovers (e.g., spring or fall overturn). copernicus.orgmdpi.com
Reservoir flushing, a sediment management strategy, can also lead to significant this compound emissions. This process mobilizes sediment-stored CH₄, releasing it into the water and atmosphere. Emissions from a single flushing operation can constitute 7%–14% of a reservoir's typical annual CH₄ emissions, with the amount depending on the seasonal timing of the operation. Larger flushing events that mobilize deeper sediment layers can lead to non-linear increases in CH₄ mobilization. copernicus.org
Water quality also influences this compound emissions, with reservoirs experiencing algal blooms (often due to excess nutrients) emitting higher rates of this compound. epa.gov The depth of a reservoir and the height of the water column also affect this compound release rates, as deeper reservoirs allow more time for this compound bubbles to be oxidized as they rise through the water column. water-alternatives.org
Table 2: Estimated Global this compound Emissions from Reservoirs
| Source | Estimated Annual this compound Emission (Tg CH₄ yr⁻¹) |
| Reservoirs | 10 – 52 copernicus.org |
Cold seeps are areas on the ocean floor where fluids rich in hydrogen sulfide (B99878), this compound, and other hydrocarbons seep out, often forming brine pools. wikipedia.org These seeps discharge significant amounts of this compound into the ocean, and the rate of seabed this compound discharge could be orders of magnitude higher than current estimates. frontiersin.org
The seepage of this compound drives complex biogeochemical processes in marine sediments and the overlying water column. frontiersin.org Cold seeps support chemosynthesis-based communities, where bacteria metabolize this compound and hydrogen sulfide for energy. wikipedia.org These microbial communities, including anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria, play a critical role in oxidizing this compound before it reaches the atmosphere. mdpi.comworldoceanreview.com In some seep ecosystems, the benthic biological this compound filter can remove a significant fraction of the total this compound flow, up to 90%. constructor.university
However, the extent to which this compound transfers from the seafloor to the water column and ultimately to the atmosphere remains uncertain. frontiersin.org If the this compound flux is too large for anaerobic bacteria and archaea to consume, excess this compound can be consumed by free-floating or symbiotic aerobic bacteria above the sediment. wikipedia.org Diffusive this compound effluxes from deep-sea mud volcanoes alone could release up to 15 × 10¹² g of this compound per year to the water column, representing a significant fraction of the total annual this compound flux from the ocean to the atmosphere. constructor.university
Geological this compound Emissions: Microseepage and Macro-Seepage
Geological this compound emissions, also known as natural gas seepage, involve the flow of gaseous hydrocarbons from subsurface sources to the Earth's surface. google.com These emissions are now recognized as a major contributor to atmospheric this compound, with global estimates converging to 40–60 Tg CH₄ per year. copernicus.org Geological this compound sources are classified into four main categories: onshore hydrocarbon macro-seeps (including mud volcanoes), submarine (offshore) seeps, diffuse microseepage, and geothermal manifestations. copernicus.org
Microseepage is defined as the widespread, diffuse flux of geological this compound through the soil at intensities typically up to hundreds of mg CH₄ m⁻² day⁻¹. It is generally not associated with a visible macroseep. ucpress.edu This "invisible" exhalation of this compound and light alkanes occurs from gas-oil-prone sedimentary basins and can be detected through soil-gas analyses or closed-chamber techniques. google.com Microseepage is postulated to be the largest component of geological emissions. ucpress.edu
Macro-seepage refers to visible escapes of gases from underground deposits, often occurring as gas-oil seeps, mud volcanoes, or gas-bearing springs. copernicus.orgmdpi.com While macro-seepage is geographically more limited than microseepage, individual macroseeps typically emit several orders of magnitude more this compound and volatile organic compounds (VOCs). mdpi.com For instance, daily fluxes from individual macroseeps can be in the kg m⁻² range. mdpi.com
Table 3: Comparison of Geological this compound Seepage Types
| Seepage Type | Description | Typical Flux Intensity | Global Contribution (Estimated) |
| Microseepage | Widespread, diffuse flux through soil, generally invisible. | Up to hundreds of mg CH₄ m⁻² day⁻¹ ucpress.edu | ~25 Tg CH₄ annually mdpi.com |
| Macro-seepage | Visible escape of gases (e.g., mud volcanoes, gas vents). | kg CH₄ m⁻² day⁻¹ from individual seeps mdpi.com | 3 – 4 Tg CH₄ annually mdpi.com |
Coalbed this compound Systems: Geological and Reservoir Characterization
Coalbed this compound (CBM) is a form of natural gas extracted from coal seams, where this compound is adsorbed onto the solid matrix of the coal onepetro.org. These coal seams act as both the source and reservoir for this compound onepetro.org. The geological and reservoir characteristics significantly influence the potential for CBM enrichment and production.
Key geological factors controlling CBM enrichment include the characteristics of the coal seams, structural conditions, and hydrogeological conditions nih.gov. Coal distribution, occurrence, size, and thickness are dictated by depositional settings, such as shoreline and fluvial environments onepetro.orgresearchgate.net. For instance, Fruitland coals in the San Juan Basin, a leading CBM-producing region in the U.S., are best developed in north-central areas, with resources estimated between 43 and 49 trillion cubic feet (Tcf) at depths of 400 to 4,200 feet onepetro.org.
Structural conditions, including the presence of faults and fracture systems, are critical. While some faults can lead to the release of this compound, compaction-induced fracturing and the development of endogenous fracture systems within coal reservoirs are important for this compound migration onepetro.orgmdpi.com. However, highly developed fracture systems and low porosity/permeability can sometimes hinder efficient migration and recovery mdpi.com.
Hydrogeological conditions, such as permeability, pressure regime, and hydrochemistry, also play a vital role onepetro.orgresearchgate.net. Permeability, an important parameter for coal reservoirs, can vary significantly depending on coal structure; primary undeformed coal and cataclastic coal tend to have higher permeability, while mylonite coal exhibits lower permeability nih.govmdpi.com. Pressure regimes, including overpressuring due to artesian conditions, and regional permeability contrasts, are reflected in the hydrology and influence CBM producibility onepetro.orgresearchgate.net. Low-chloride, high-alkalinity waters often coincide with overpressuring, while saline NaCl-type waters are associated with underpressuring researchgate.net.
Table 1: Geological and Reservoir Characteristics Affecting Coalbed this compound Production
| Characteristic | Impact on CBM Production | Examples/Details |
| Coal Seam Thickness & Depth | Varies; some effect on water production, less on gas production. mdpi.com | Fruitland coals: 400-4,200 ft depth. onepetro.org |
| Depositional Setting | Controls coal distribution and continuity. onepetro.orgresearchgate.net | Shoreline and fluvial settings. onepetro.org |
| Fracture Systems | Essential for this compound migration; highly developed systems can hinder recovery if permeability is low. onepetro.orgmdpi.com | North-northeast trends in southern San Juan basin. researchgate.net |
| Permeability | Crucial for this compound migration and recovery. onepetro.orgnih.govmdpi.com | Ranges from 0.010 to 0.039 mD in Zhuozishan coalfield. nih.gov |
| Pressure Regime | Influences this compound sorption and trapping. onepetro.orgresearchgate.net | Overpressuring (artesian conditions) and underpressuring. researchgate.net |
| Hydrochemistry | Reflects regional permeability contrasts. onepetro.orgresearchgate.net | Low-chloride, high-alkalinity waters with overpressuring. researchgate.net |
Natural Gas Reservoir Microseepage Mechanisms and Patterns
This compound microseepage refers to the slow, continuous leakage of hydrocarbons, including this compound, from subsurface reservoirs to the Earth's surface earsel.orgnih.govplos.org. This phenomenon significantly contributes to atmospheric this compound levels and is a critical factor in global climate change nih.govplos.org.
Vertical migration of hydrocarbons through strata is attributed to at least four primary mechanisms:
Effusion: The principal mechanism for macroseepage, resulting from large pressure differentials across a petroleum reservoir earsel.org.
Diffusion: Hydrocarbon gases, often dissolved in groundwater, can diffuse through seemingly impermeable barriers earsel.org.
Solution: Hydrocarbons can dissolve in formation waters and migrate with fluid flow earsel.orgsysydz.net.
Buoyant Micro-gas Bubbles: Colloidal gas bubbles can be displaced upward at rates of several millimeters per second, leading to rapid development of hydrocarbon anomalies in soil gas earsel.orgsysydz.net.
Studies have identified distinct this compound release patterns from natural gas reservoirs:
Continuous: A steady, ongoing release of this compound. nih.govplos.org
Episodic: Intermittent bursts of this compound release. nih.govplos.org
Flat: Low or barely detectable levels of this compound release. nih.govplos.org
The sealing ability of the direct seal, stratigraphic physical properties, and vertical movable water content are key factors controlling hydrocarbon microseepage patterns sysydz.net. Geochemical anomalies, such as acid-hydrolyzed hydrocarbons (AHH) and altered carbonates (AC), can indicate this compound migration from reservoirs to the surface nih.govplos.org.
Termite and Wildfire Impacts on this compound Emissions
Termite Impacts on this compound Emissions Termites are a natural source of atmospheric this compound, contributing an estimated 1% to 3% of global this compound emissions unimelb.edu.audowntoearth.org.in. This translates to approximately 9 to 20 million tonnes of this compound annually unimelb.edu.audowntoearth.org.inghgonline.org. This compound production occurs in the guts of termites through the anaerobic decomposition of cellulose (B213188) by symbiotic bacteria and protozoa unimelb.edu.audowntoearth.org.inghgonline.orgiastate.edu.
The amount of this compound produced varies significantly among the more than 2,000 different termite species, with some producing no this compound at all ghgonline.org. Wood-feeding termites generally release less this compound compared to soil-eating and fungus-growing species, as their gut microbes predominantly release acetate (B1210297) instead of this compound downtoearth.org.in. While individual termites produce a seemingly insignificant half a microgram of this compound per day, the sheer global population magnifies this into a substantial emission source ghgonline.org.
Interestingly, some termite species, particularly those living in subterranean environments or above-ground earth mounds, have a built-in filter system unimelb.edu.aughgonline.org. Methanotrophic bacteria within these mounds and the underlying soil can consume up to half of the this compound emitted by termites before it enters the atmosphere unimelb.edu.au. Human activities, such as habitat destruction and extermination efforts, can reduce termite-related this compound emissions ghgonline.org.
Table 2: Estimated Global this compound Emissions from Termites
| Source | Estimated Annual this compound Emissions (Million Tonnes) |
| Termites | 9 - 20 unimelb.edu.audowntoearth.org.inghgonline.org |
Wildfire Impacts on this compound Emissions Wildfires are a significant natural source of this compound emissions, releasing greenhouse gases, including this compound (CH₄) and carbon dioxide (CO₂), as they consume vegetation and organic matter nasa.govwfca.comearth.com. The combustion process involves the rapid oxidation of organic materials like trees, grass, and shrubs wfca.com. The intensity, duration, and type of vegetation burned influence the amount of this compound released wfca.com.
Recent research indicates that this compound emissions from wildfires are substantial and can be underestimated in inventories earth.com. For example, the top 20 wildfires in California in 2020 released over 200 gigagrams of this compound, accounting for nearly 14% of the state's total this compound emissions that year earth.comeos.org. This amount was more than seven times the average from wildfires in the preceding 19 years, highlighting the increasing contribution of larger and more intense fires earth.com.
Wildfires also have indirect effects on this compound emissions, particularly in regions with permafrost. When fires burn into carbon-rich frozen soil, the permafrost thaws, and flourishing microbes convert the ancient carbon into this compound gas, leading to increased emissions long after the flames have subsided nasa.gov. This compound hot spots have been found to be approximately 29% more likely in tundra scorched by wildfire in the past 50 years compared to unburned areas nasa.gov. This release of long-sequestered carbon can accelerate climate warming and potentially lead to more frequent wildfires, creating a feedback loop nasa.gov. Studies of ancient this compound trapped in Antarctic ice also suggest that global increases in wildfire activity occurred during past periods of abrupt climate change, indicating a historical link between wildfires and this compound spikes oregonstate.edu.
Anthropogenic this compound Emission Sectors and Inventories
Anthropogenic activities are a major driver of increased atmospheric this compound concentrations, contributing 50% to 65% of total global this compound emissions noaa.govepa.govmdpi.com. The primary human-caused sources include agriculture, fossil fuel production and distribution, and waste management sustainability-directory.comepa.govccacoalition.orgvisualizingenergy.org. In 2022, this compound accounted for 12% of all U.S. greenhouse gas emissions from human activities epa.gov.
Table 3: Major Anthropogenic this compound Emission Sectors (Global Estimates)
| Sector | Contribution to Anthropogenic this compound Emissions |
| Agriculture | ~40% mdpi.comccacoalition.org, ~38% visualizingenergy.org |
| Fossil Fuels | ~35% ccacoalition.org, ~36% visualizingenergy.org |
| Waste | ~20% ccacoalition.org |
Fossil Fuel Systems: Oil, Natural Gas, and Coal Operations Emissions
The fossil fuel sector is a substantial contributor to anthropogenic this compound emissions, responsible for nearly one-third of all human-caused this compound releases iea.orgsafety4sea.comiea.org. In 2022, fossil fuel operations emitted approximately 120 million tonnes (Mt) of this compound globally windows.net. This includes emissions from oil, natural gas, and coal operations, with each contributing close to 40 Mt windows.net. In 2024, the energy sector's this compound emissions were estimated at around 145 Mt, representing over 35% of the total human-attributed amount safety4sea.com.
This compound emissions from fossil fuels can arise from various points across the supply chain. These include intentional releases, often due to facility design (e.g., tanks venting to the atmosphere), operational requirements (e.g., venting pipelines for maintenance), or safety reasons (e.g., ventilation systems in coal mines) safety4sea.com. Unintentional leaks, caused by faulty seals or leaking valves, and incomplete combustion of natural gas (e.g., at flares), also contribute significantly safety4sea.com.
Table 4: this compound Emissions from Fossil Fuel Operations (2022/2024 Estimates)
| Fossil Fuel Type | Estimated Annual this compound Emissions (Million Tonnes) |
| Oil Operations | ~45 (2024) safety4sea.com |
| Natural Gas Operations | ~35 (2024) safety4sea.com |
| Coal Operations | >40 (2024) safety4sea.com |
| Abandoned Wells & Mines | ~8 (2024) iea.orgiea.org |
Production, Transportation, and Utilization Chain Emissions
This compound emissions occur throughout the entire fossil fuel supply chain, from production to transportation and utilization energy.govindustrialdecarbonizationnetwork.comtheicct.org. In the oil and gas industry, upstream operations (production, gathering, and processing at onshore and offshore facilities) account for nearly 85% of this compound emissions safety4sea.com. The remaining 15% comes from gas transportation and other downstream operations safety4sea.com.
Production: this compound can be released during the extraction and processing of oil and natural gas through leaks and venting from various equipment, including storage tanks, compressors, wells, and pressure release valves visualizingenergy.orgtheicct.org. For instance, this compound loss rates from oil and natural gas production can range from 0.4% to 9.6% theicct.org.
Transportation: Emissions occur during the transmission and distribution of natural gas via pipelines or as liquefied natural gas (LNG) safety4sea.comindustrialdecarbonizationnetwork.com. The Department of Energy's this compound Mitigation Technologies program is investing in technologies to detect, measure, and reduce this compound emissions across the entire supply chain, aiming to eliminate them from the oil and gas supply chain by 2030 energy.gov.
Utilization: While less prominent than production and transportation, emissions can also occur during the utilization of fossil fuels, such as from end-use equipment safety4sea.com. In the context of biogas, for example, this compound losses can occur from feedstock storage, open digestate storage, incomplete combustion in combined heat and power (CHP) engines, and leaks from piping, valves, tanks, and digesters ieabioenergy.comeuropa.eu.
Undocumented Orphaned Well this compound Emissions
Orphaned wells are oil and gas wells that have been left idle, typically because their operator is unknown or insolvent, and have not been properly plugged or cleaned up doe.govmomscleanairforce.org. "Undocumented" orphaned wells are those not listed or poorly documented in regulatory agency inventories, making their locations and details unknown doe.govenergy.govdoe.gov. These wells represent a significant and often overlooked source of this compound emissions momscleanairforce.org.
It is estimated that hundreds of thousands, potentially ranging from 310,000 to 800,000, of undocumented orphaned wells are leaking this compound across the United States doe.govdoe.gov. These wells contribute substantially to global this compound emissions; combined with abandoned coal mines, they contributed around 8 million tonnes to global this compound emissions in 2024, making them the world's fourth-largest emitter of fossil fuel this compound iea.orgiea.org.
The U.S. Environmental Protection Agency (EPA) estimates total this compound emissions from all abandoned oil and gas wells to be 0.276 million metric tonnes (MMt) of CH₄ acs.org. Documented orphaned wells alone accounted for an estimated 0.016 ± 0.001 MMt of CH₄ annually as of April 2022, representing 5% to 6% of the total this compound emissions from all abandoned wells acs.org. When undocumented orphaned wells are included, their contribution to total abandoned well this compound emissions could be as high as 36% acs.org.
Recognizing the environmental risks, the U.S. Department of Energy (DOE) launched a research program in late 2021, funded by the Bipartisan Infrastructure Law, to identify and characterize undocumented orphaned wells doe.govenergy.govdoe.gov. The program aims to determine their physical locations, wellbore integrity, and this compound emissions, with the goal of developing technologies and methodologies for their remediation doe.govdoe.gov. This initiative is part of broader efforts to cut this compound emissions by 30% compared to 2020 levels by 2030 doe.govenergy.govdoe.gov.
Table 5: Estimated Undocumented Orphaned Wells and this compound Emissions (U.S.)
| Category | Estimated Number of Wells | Estimated Annual this compound Emissions |
| Undocumented Orphaned Wells | 310,000 - 800,000 doe.govdoe.gov | Significant, potentially up to 36% of total abandoned well emissions acs.org |
| Documented Orphaned Wells (April 2022) | 123,318 acs.org | 0.016 ± 0.001 MMt CH₄ acs.org |
Agricultural Systems: Enteric Fermentation and Animal Waste Management
Agricultural systems represent the largest anthropogenic source of this compound emissions, contributing nearly half of the global human-caused this compound production herts.ac.uk. The livestock sector is a primary contributor within agriculture herts.ac.uk.
Enteric Fermentation: This natural digestive process occurs in ruminant animals such as cattle, sheep, goats, and buffalo herts.ac.ukfishersci.ie. Microbes within the animals' digestive tracts, specifically the rumen, decompose and ferment plant materials, producing this compound as a byproduct herts.ac.ukfishersci.ienih.gov. This this compound is subsequently expelled by the animal, primarily through burping herts.ac.uk. Between 2% and 12% of a ruminant's energy intake can be lost as this compound through this process fishersci.ienih.gov. Factors such as feed quality, animal size, health, reproductive status, and environmental temperature influence the amount of this compound produced by an animal fishersci.ienih.gov. Enteric fermentation alone accounts for approximately 30-32% of total anthropogenic this compound emissions, with cattle being the dominant source, contributing about 77% of all livestock-derived this compound emissions wikipedia.org.
Animal Waste Management: this compound emissions also arise from the management of animal waste, particularly from anaerobic decomposition in manure herts.ac.ukwikipedia.org. Pigs and cattle are the primary contributors to manure management emissions, accounting for approximately 42% and 41% respectively wikipedia.org.
Table 1: Agricultural this compound Emission Contributions
| Source Category | Contribution to Anthropogenic this compound Emissions | Contribution to Total this compound Warming (of 0.5°C) |
| Agriculture (overall) | Nearly half herts.ac.uk | 0.19°C (approx. 13% of total warming) nih.gov |
| Enteric Fermentation | 30-32% of total anthropogenic wikipedia.org | ~65% of biogenic this compound warming wikipedia.org |
| Manure Management | Significant portion of agricultural emissions herts.ac.ukwikipedia.org | Included in agriculture's contribution nih.gov |
Waste Management: Landfill this compound Generation and Release
Waste management, particularly landfills, constitutes a significant anthropogenic source of this compound iiab.me. This compound is generated in landfills through the anaerobic decomposition of organic matter fishersci.comfishersci.com. As organic waste breaks down in the absence of oxygen, a mixture of gases, including 50-70% this compound and 30-40% carbon dioxide, is produced fishersci.com. This process can lead to substantial this compound emissions if not properly managed fishersci.com.
Waste-related this compound emissions have contributed approximately 16% (0.08°C) to the warming caused by this compound wikipedia.org. Within biogenic this compound sources (which include agriculture, waste, and biomass burning), waste accounts for just under one-third (28%) of the warming wikipedia.org.
Table 2: Waste Management this compound Contribution to Warming
| Category | Contribution to Total this compound Warming (of 0.5°C) | Contribution to Biogenic this compound Warming |
| Waste | ~16% (0.08°C) wikipedia.org | ~28% wikipedia.org |
Biomass Burning and Biofuel Production this compound Contribution
Biomass Burning: this compound emissions from biomass burning primarily result from the incomplete combustion of organic materials nih.gov. This includes large-scale burning of woodlands, savannas, and agricultural waste, often influenced by human activities nih.gov. Globally, biomass burning is estimated to contribute between 20 and 40 million tonnes of this compound emissions annually nih.gov. More recent estimates indicate about 23 Teragrams (Tg) of this compound are emitted to the atmosphere from biomass burning each year, with nearly 49% of this originating from Africa cgl.org.cn. Biomass burning accounts for approximately 7% of the warming attributed to biogenic this compound wikipedia.org.
Biofuel Production: The production and utilization of biofuels, particularly those derived from biogas, can also contribute to this compound emissions fishersci.iewikipedia.org. Biogas, a mixture primarily of this compound and carbon dioxide, is generated through the anaerobic digestion of biogenic waste fishersci.iewikipedia.org. While biogas production is considered a sustainable practice for reducing greenhouse gas emissions by displacing fossil fuels, this compound losses can occur across the entire value chain fishersci.iewikipedia.org. These losses typically range from 2% to 6% depending on the type of biofuel fishersci.ie. For instance, this compound emissions from biothis compound production in Europe alone could reach 1-1.5 million tonnes per year by 2030, assuming 5-6% this compound losses fishersci.ie. However, existing technological solutions can reduce these losses to below 1% in new biofuel plants and vessels fishersci.ie.
Table 3: this compound Emissions from Biomass Burning and Biofuel Production
| Source Category | Annual this compound Emissions | Contribution to Biogenic this compound Warming |
| Biomass Burning | 20-40 million tonnes nih.gov, ~23 Tg cgl.org.cn | ~7% wikipedia.org |
| Biofuel Production (losses) | 2-6% of production fishersci.ie | Not directly quantified as a warming contribution in sources, but part of anthropogenic emissions. |
This compound Sinks and Atmospheric Removal Processes
The amount of this compound in the atmosphere is determined by a balance between its sources and sinks thegoodscentscompany.com. This compound has a relatively short atmospheric lifetime of approximately 9 to 12 years, largely due to significant natural removal processes thermofisher.comuni.lunih.gov. The primary mechanisms for this compound removal from the atmosphere are atmospheric oxidation reactions and consumption by methanotrophic bacteria in soils thegoodscentscompany.comuni.luwikipedia.org.
Table 4: Major this compound Sinks and Their Contributions
| This compound Sink | Contribution to Total this compound Removal |
| Atmospheric Oxidation (Hydroxyl Radical) | ~90% uni.lunih.govwikipedia.org |
| Atmospheric Oxidation (Chlorine Radical) | 0-5% uni.lu, 1-4% nih.gov |
| Soil Uptake (Methanotrophic Bacteria) | 5-10% thermofisher.com, ~5% uni.lunih.govwikipedia.org |
Atmospheric Oxidation Reactions: Hydroxyl Radical (OH) Chemistry and this compound Lifetime
The hydroxyl radical (•OH) is the most significant chemical species controlling the oxidizing capacity of the Earth's atmosphere and is often referred to as the "detergent of the atmosphere" iiab.methegoodscentscompany.com. It is highly reactive and short-lived, with a lifetime of less than one second in the troposphere iiab.methegoodscentscompany.com16streets.com. The main mechanism for this compound removal from the atmosphere is its oxidation within the troposphere by the hydroxyl radical thegoodscentscompany.com. This reaction is the first and slowest step in a series of radical reactions that convert atmospheric this compound into carbon monoxide (CO) and then carbon dioxide (CO₂) and water (H₂O) thegoodscentscompany.comnih.govnih.gov. The rate of reaction with the hydroxyl radical largely determines how long many pollutants, including this compound, persist in the atmosphere thegoodscentscompany.com. This compound's relatively slow reaction rate with hydroxyl radicals contributes to its average atmospheric lifetime of approximately 9 to 12 years thermofisher.comnih.govctdbase.org.
Role of Water Vapor and Ultraviolet Light in OH Formation
Hydroxyl radicals are primarily formed in the atmosphere when ultraviolet (UV) light from the sun interacts with ozone (O₃) in the presence of water vapor (H₂O) 16streets.com. The process begins with the photolysis of ozone by solar radiation: O₃ + UV light → O₂ + O 16streets.com. Subsequently, the excited atomic oxygen (O) reacts with water vapor to produce two hydroxyl radicals: O + H₂O → 2 •OH 16streets.com. This demonstrates why a small amount of ozone in the troposphere is essential, as it serves as the ultimate source of the hydroxyl radical 16streets.com. The concentration of hydroxyl radicals is highest in tropical regions due to intense solar radiation and high humidity, as the creation of OH requires water vapor 16streets.com.
Chlorine Radical Contributions to this compound Breakdown
It is important to note that the effects of chlorine emissions on atmospheric this compound concentrations can be non-linear fishersci.fi. Below certain thresholds (e.g., 90 Tg Cl/year), an increase in chlorine can paradoxically increase this compound pollution due to interactions with other atmospheric components like ozone and hydroxyl radicals fishersci.fi. This occurs because chlorine can break down ozone, which in turn influences the concentration of hydroxyl radicals, crucial for this compound oxidation fishersci.finih.gov.
Atmospheric Methane Chemistry and Climate Forcing
Methane's Radiative Forcing and Global Warming Potential (GWP)
This compound is the second largest contributor to human-caused climate forcing in the historical period, directly impacting the Earth's energy balance. wikipedia.orgwikipedia.orgcicero.oslo.no Radiative forcing (RF) quantifies the difference between solar irradiance absorbed by the Earth and energy radiated back to space, serving as a measure of human impact on the environment in watts per square meter (W/m²). wikipedia.org As of 2016, this compound contributed a radiative forcing of 0.62 ± 14% W/m², accounting for approximately 20% of the total radiative forcing from long-lived greenhouse gases. wikipedia.org By 2019, global this compound concentrations had risen to 1866 parts per billion (ppb) from pre-industrial levels of 722 ppb, marking an increase of about 160% since 1750 and the highest value in at least 800,000 years. wikipedia.org
The Global Warming Potential (GWP) is a metric used to compare the warming impact of different greenhouse gases over specific time horizons. This compound has a significantly higher GWP than carbon dioxide (CO₂) over shorter timescales due to its greater ability to trap heat per molecule. nasa.govwri.orgmit.edubridgerphotonics.com
Table 1: this compound's Global Warming Potential (GWP) over different time horizons
| Greenhouse Gas | GWP (20-year timeframe) | GWP (100-year timeframe) |
| This compound (CH₄) | 84 wikipedia.orgwri.orgmit.edu | 28 wikipedia.orgmit.edubridgerphotonics.com |
| Carbon Dioxide (CO₂) | 1 | 1 |
While this compound's atmospheric lifetime is considerably shorter than CO₂, typically ranging from 7 to 12 years compared to centuries for CO₂, its high potency means that even small amounts have an outsized impact on near-term warming. nasa.goviea.orgwri.orgeuropa.eu this compound has contributed approximately 0.5°C of the 1.2°C global warming observed since pre-industrial times, accounting for over a third of the current warming. wri.org
Atmospheric this compound Lifetime and Feedback Mechanisms
This compound has a relatively short atmospheric lifetime, generally estimated to be about a decade (around 9 to 12 years). wri.orgacs.orgeuropa.euwikipedia.orgsparkclimate.org This limited lifespan is primarily due to significant natural "this compound sinks" that break it down. wri.orgwikipedia.org
The most effective this compound sink is atmospheric oxidation, predominantly through reactions with the hydroxyl radical (OH), which accounts for approximately 90% of atmospheric this compound removal. wri.orgwikipedia.orgsparkclimate.orgpnas.orgcopernicus.orgmdpi.com Often referred to as the "detergent of the atmosphere," the hydroxyl radical reacts with this compound to produce water and a methyl radical, initiating a chain of reactions that ultimately lead to the formation of carbon dioxide and water. wri.orgbridgerphotonics.comodu.eduniwa.co.nzwikipedia.org
Other natural sinks include:
Methanotrophic bacteria in soils: These microorganisms consume this compound as an energy source, oxidizing it into carbon dioxide and water, accounting for about 5% of the natural this compound sink. wri.orgwikipedia.orgsparkclimate.orgpnas.org
Oxidation by chlorine radicals (Cl•): This process occurs primarily in the marine boundary layer and contributes a smaller percentage (0-5%) to this compound removal. wikipedia.orgpnas.orgcopernicus.org
Photochemical destruction in the stratosphere: this compound is also destroyed in the stratosphere through reactions with excited atomic oxygen (O(¹D)), chlorine, atomic fluorine (F), and OH. wikipedia.orgpnas.org
Atmospheric this compound concentrations are influenced by feedback mechanisms. The production of the hydroxyl radical (OH) is controlled by ozone levels, and conversely, this compound oxidation is responsible for a majority of tropospheric ozone formation. envchemgroup.com Furthermore, since this compound and carbon monoxide reactions are the primary sinks for hydroxyl radicals, the abundance of this compound influences the atmosphere's oxidative capacity in a self-feedback process. copernicus.orgniwa.co.nz Climate change itself can influence this compound's lifetime; for instance, increased water vapor levels in a warming climate can lead to greater production of hydroxyl radicals, thereby increasing the this compound loss rate. envchemgroup.com However, this natural reduction is often insufficient to offset increased anthropogenic emissions. envchemgroup.com
This compound's Role as an Ozone Precursor and Impacts on Tropospheric Air Quality
This compound (CH₄) is a key precursor gas for the formation of ground-level, or tropospheric, ozone (O₃), a harmful air pollutant and a potent greenhouse gas. iea.orgaeronomie.beeuropa.eucleanairfund.orgccacoalition.orgccacoalition.org Tropospheric ozone is not directly emitted but forms in the atmosphere when sunlight interacts with various precursor pollutants, including this compound, nitrogen oxides (NOₓ), non-methane volatile organic compounds (NMVOCs), and carbon monoxide (CO). europa.euodu.educleanairfund.orgccacoalition.orgnih.gov
While this compound reacts relatively slowly with a lifetime of 8–9 years, it is well-mixed throughout the troposphere and is more abundant than all NMVOCs combined. acs.org Anthropogenic this compound is estimated to contribute roughly seven times more than anthropogenic NMVOCs to the total tropospheric ozone burden. acs.org Because of its long lifetime, this compound's effect on ozone is primarily on global background concentrations rather than localized urban plumes. acs.orgnih.govpnas.org
The impacts of tropospheric ozone, exacerbated by this compound emissions, are significant:
Human Health: Ozone is a strong oxidant that can damage human health, leading to respiratory diseases and premature mortality. europa.eueuropa.eucleanairfund.orgccacoalition.org Globally, ozone attributable to anthropogenic this compound emissions causes approximately half a million premature deaths annually. europa.euccacoalition.org
Ecosystems and Agriculture: Ground-level ozone negatively impacts ecosystems and agricultural production by reducing growth rates and crop yields. aeronomie.beeuropa.eueuropa.euccacoalition.org It is estimated to cause at least EUR 2 billion in damage to food crops every year in Europe. europa.eu Globally, crop losses due to ozone exposure are estimated to be between 79–121 million tonnes, valued at US$11–18 billion annually. ccacoalition.orgnih.gov
Reducing this compound emissions offers a dual benefit by slowing climate warming and improving air quality through reduced tropospheric ozone formation. iea.orgccacoalition.orgccacoalition.orgpnas.org
Stratospheric this compound Chemistry and Water Vapor Feedback
This compound plays an important role in the chemistry of the stratosphere, the layer of the atmosphere above the troposphere. copernicus.org Due to its relatively long tropospheric lifetime, this compound is transported into the stratosphere. odu.educopernicus.org
In the stratosphere, this compound undergoes oxidation, which is a significant chemical source of water vapor (H₂O). wikipedia.orgodu.educopernicus.orgnih.govipcc.chwmo.int The complete oxidation of one this compound molecule (CH₄) ultimately produces two water vapor molecules and one carbon dioxide molecule (CO₂). odu.educopernicus.org This oxidation process also generates hydrogen oxides (HOₓ) radicals, such as hydroxyl (OH) and hydroperoxyl (HO₂), which are involved in many important stratospheric reactions, including the catalytic destruction of ozone (O₃). odu.educopernicus.org
The increase in stratospheric water vapor due to this compound oxidation contributes to a positive feedback mechanism on climate. This additional water vapor in the stratosphere enhances this compound's radiative forcing effect by approximately 15%. wikipedia.org Increases in water vapor in the upper troposphere and lower stratosphere (UTLS) lead to radiative cooling at these levels and induce warming at the surface. wmo.int Future warming and increasing this compound concentrations are both expected to lead to more water vapor in the stratosphere, which in turn can lead to more polar stratospheric clouds (PSCs) and potentially more severe ozone depletion as long as ozone-depleting substances remain high. wmo.int
Advanced Atmospheric this compound Modeling and Prediction
Advanced atmospheric this compound modeling is crucial for understanding current trends, predicting future concentrations, and assessing the effectiveness of mitigation strategies. These models integrate complex chemical processes, atmospheric transport, and source/sink dynamics to simulate this compound's behavior. pnas.orgthundersaidenergy.com
One of the primary challenges in modeling atmospheric this compound is accurately predicting the magnitude and variability of the hydroxyl radical (OH), which is the main sink for this compound. pnas.org The interactions between this compound, ozone, and water vapor, particularly how they influence OH levels, are critical components that models must capture. envchemgroup.com Models also need to account for the diverse and often uncertain sources and sinks of this compound, both natural (e.g., wetlands, thawing permafrost) and anthropogenic (e.g., agriculture, fossil fuels, waste). nasa.goviea.orgwri.org
Climate models are used to project how this compound concentrations might change under different emission scenarios and how these changes will impact global temperatures. wikipedia.orgbridgerphotonics.comthundersaidenergy.com For example, simulations have shown that while climate change can lead to greater production of hydroxyl radicals, which reduces this compound levels, this reduction is often not enough to offset increased anthropogenic emissions. envchemgroup.com Advanced models are also exploring potential atmospheric this compound removal approaches that aim to accelerate this compound breakdown, such as enhancing atmospheric oxidation. wri.orgcopernicus.org The radiative forcing of this compound is fairly uniform globally, with a maximum in the Tropics, which models help to illustrate. copernicus.eu
Methane Measurement, Monitoring, and Data Analysis Methodologies
Advanced Analytical Instrumentation for Methane Detection and Quantification
Gas Chromatography (GC) and Mass Spectrometry (MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS), commonly known as GC-MS, is a powerful analytical technique used extensively for the identification and quantification of various substances within a test sample, including gaseous compounds like this compound wikipedia.orgjeol.com. The methodology combines the separation capabilities of gas chromatography with the identification and quantification strengths of mass spectrometry wikipedia.orgjeol.com.
Principle of Operation In GC-MS, the gas chromatograph component separates volatile compounds based on their differential distribution between a stationary phase and a flowing mobile phase (carrier gas, typically helium) within a heated column jeol.comucl.ac.uk. As the sample components emerge from the GC column at different times (retention times), they enter the mass spectrometer jeol.com. The MS then ionizes these separated compounds, typically through electron ionization (EI) or chemical ionization (CI) wikipedia.orgresearchgate.net. In electron ionization, molecules lose electrons to form molecular ions and fragment ions, which are then separated and detected based on their mass-to-charge (m/z) ratio researchgate.net. Chemical ionization (CI) is a "softer" ionization technique, often utilizing a reagent gas like this compound or ammonia (B1221849), which interacts with the analyte to produce a mass fragment closely corresponding to the molecular weight of the compound, with less fragmentation wikipedia.orgresearchgate.net. The resulting mass spectrum provides a unique "fingerprint" that allows for the qualitative identification of the compound by comparison with spectral libraries, while the intensity of the signal enables quantitative analysis jeol.com.
Applications in this compound Measurement GC-MS is widely applied in environmental monitoring for analyzing volatile compounds in air, water, and soil mdpi.comhidenanalytical.com. For this compound, GC-MS methods have been developed for precise measurement of its concentration in gaseous samples, and even in dissolved forms in water or from solid matrices after appropriate pretreatment mdpi.comresearchgate.netutm.mxresearchgate.net. Its high sensitivity allows for the quantification of this compound even at very low concentrations, in parts per billion (ppb) levels utm.mxcopernicus.org. Furthermore, GC-MS, particularly when coupled with isotope ratio mass spectrometry (IRMS), is crucial for stable isotope tracer experiments, enabling the evaluation of metabolic fluxes and source attribution in various environmental and biological processes wikipedia.orgutm.mx. While GC with Flame Ionization Detector (FID) is often used for field measurements of atmospheric this compound due to practical considerations, GC-MS remains a "gold standard" in laboratory settings for its specificity and comprehensive analytical capabilities wikipedia.orglabmate-online.com.
Continuous Flow Analysis (CFA) Systems for Ice Core this compound
Ice cores serve as invaluable archives of past atmospheric composition, preserving ancient air in trapped bubbles that allow scientists to reconstruct historical changes in greenhouse gas concentrations, including this compound mdpi.compastglobalchanges.org. Continuous Flow Analysis (CFA) systems have revolutionized the measurement of this compound from ice cores by enabling high-resolution, continuous analysis, significantly improving upon traditional discrete sampling methods which were laborious and provided lower spatial resolution mdpi.compastglobalchanges.orgcopernicus.orgacs.orgresearchgate.net.
Methodology and Advantages The core principle of a CFA system for ice core this compound involves the continuous melting of a section of the ice core pastglobalchanges.orgcopernicus.orgacs.orgresearchgate.net. As the ice melts, the trapped atmospheric air is released from the meltwater. This released gas is then continuously separated from the liquid phase, dehumidified, and directed to analytical instruments for real-time this compound measurement copernicus.orgacs.orgresearchgate.netku.dk.
CFA systems are typically coupled with highly sensitive analytical techniques for this compound detection. Early systems integrated Gas Chromatography (GC), often with a Flame Ionization Detector (FID), to achieve semi-continuous measurements with a depth resolution of approximately 15 cm acs.orgresearchgate.netresearchgate.net. More recent advancements have seen the coupling of CFA systems with laser spectroscopy techniques, such as Wavelength Scanned-Cavity Ring Down Spectrometers (WS-CRDS) or Optical Feedback Cavity Enhanced Absorption Spectroscopy (OF-CEAS) mdpi.comcopernicus.orgresearchgate.netku.dkresearchgate.net. These spectroscopic methods offer even higher spatial resolution, reaching approximately 5 cm, and improved temporal resolution (around 100 seconds), allowing for the detection of climatically relevant this compound fluctuations preserved in the ice over tens of thousands of years pastglobalchanges.orgcopernicus.orgresearchgate.netku.dk. The precision of these systems can be as high as ±0.8 ppbv, with an accuracy of ±8 ppbv copernicus.orgresearchgate.net.
Significance in Paleoclimate Research The high-resolution data obtained from CFA systems are crucial for identifying rapid changes and abnormal signals in ice core gas records, which are essential for understanding past climate dynamics mdpi.comcopernicus.org. This compound concentration variations, particularly during past ice ages, have been used as reliable time markers for synchronizing different polar ice core records researchgate.net. The ability to obtain detailed, continuous this compound records from ice cores provides critical insights into the natural variability of this compound emissions and their response to past climatic conditions, aiding in the prediction of future trends and informing climate change mitigation strategies mdpi.compastglobalchanges.org.
Isotopic Analysis for this compound Source Attribution and Carbon Cycle Research
Isotopic analysis of this compound (CH₄) is a powerful tool for deciphering the origins of atmospheric this compound and understanding its role within the global carbon cycle noaa.govmpg.devisualizingenergy.orgactris.eujst.go.jppurdue.edu. This technique leverages the distinct stable isotopic compositions of this compound from different sources.
Principles of Isotopic Analysis this compound molecules contain isotopes of carbon (¹²C and ¹³C) and hydrogen (¹H and ²H, also known as deuterium (B1214612) or D) noaa.govvisualizingenergy.orgactris.eucopernicus.org. The ratio of these stable isotopes, expressed as δ¹³C-CH₄ (for carbon) and δD-CH₄ (for hydrogen), varies depending on the processes by which this compound is produced or consumed noaa.govmpg.devisualizingenergy.orgactris.eupurdue.educopernicus.orgcopernicus.orgreading.ac.uktandfonline.comuu.nl. Isotopic fractionation, the preferential use of lighter isotopes (e.g., ¹²C over ¹³C) during biological or chemical reactions, leads to characteristic isotopic "fingerprints" for different this compound sources mpg.devisualizingenergy.orgcopernicus.org. For instance, this compound produced by microbial activity is typically "lighter" (more ¹²C and less ¹³C) compared to this compound from fossil fuel sources noaa.govvisualizingenergy.org.
This compound Source Attribution By measuring the δ¹³C-CH₄ and δD-CH₄ values in atmospheric samples, scientists can attribute this compound to its various origins:
Biogenic Sources: this compound produced by microbial processes in anaerobic environments, such as natural wetlands, rice paddies, landfills, livestock, and wastewater treatment plants, is characterized by a "lighter" isotopic signature (more depleted in ¹³C) noaa.govvisualizingenergy.orgtandfonline.comuu.nl.
Thermogenic Sources: this compound derived from the thermal breakdown of organic matter, typically associated with fossil fuels (e.g., natural gas, coal mining), exhibits a "heavier" isotopic signature (more enriched in ¹³C) noaa.govcopernicus.orgcopernicus.orgtandfonline.comuu.nl.
Pyrogenic Sources: this compound from incomplete combustion (e.g., biomass burning) also has a distinct isotopic signature copernicus.org.
In some cases, additional tracers like the ethane-to-methane ratio (C₂:C₁) are used in conjunction with isotopic analysis to further differentiate sources copernicus.orguu.nl.
Role in Carbon Cycle Research Isotopic analysis is fundamental to carbon cycle research as it provides critical constraints on global and regional this compound budgets purdue.edutandfonline.com. It helps to understand the complex interplay of this compound production, oxidation, and transport processes within ecosystems mpg.devisualizingenergy.orgjst.go.jppurdue.edunih.gov. For example, studies have utilized δ¹³C-CH₄ data to investigate the causes of the recent increase in atmospheric this compound levels since 2007, pointing to increased microbial emissions as a dominant driver noaa.govvisualizingenergy.org.
Detailed Research Findings and Examples Numerous studies have applied isotopic analysis to characterize this compound emissions in various environments:
Global Trends: Long-term measurements have shown that a decrease in the ratio of heavier to lighter carbon isotopes in atmospheric this compound coincided with the post-2006 increase in this compound concentrations, strongly suggesting increased microbial emissions from sources like wetlands, livestock, and landfills noaa.govvisualizingenergy.org.
The continuous measurement of isotopic ratios provides deeper insights into the interpretation of this compound emissions and their seasonal trends tandfonline.comempa.ch.
The following table summarizes typical isotopic signatures for various this compound sources:
| This compound Source Category | δ¹³C-CH₄ (‰ V-PDB) | δD-CH₄ (‰ V-SMOW) | Key Characteristics |
| Biogenic (Microbial) | -61.7 ± 6.2 copernicus.org | -372 to -211 tandfonline.com | "Lighter" signature, produced in anaerobic conditions noaa.govvisualizingenergy.org |
| Thermogenic (Fossil) | -44.8 ± 10.7 copernicus.org | -291 to -137 copernicus.org | "Heavier" signature, from thermal breakdown of organic matter noaa.govcopernicus.org |
| Pyrogenic (Combustion) | -26.2 ± 15 copernicus.org | From incomplete combustion copernicus.org |
(Note: This table is a representation of data often presented in interactive formats in scientific publications, allowing for dynamic filtering and detailed exploration.)
Data Integration Approaches for Multi-Scale Emissions Data
The monitoring and quantification of this compound emissions involve collecting data across a wide range of spatial and temporal scales, utilizing diverse measurement technologies and methodologies unep.orgou.eduiea.orgeartharxiv.orgdoe.govember-energy.orgrsc.org. Integrating these multi-scale, heterogeneous datasets is a critical challenge and a fundamental requirement for developing accurate this compound emission inventories, improving scientific understanding, and informing effective mitigation strategies unep.orgou.edueartharxiv.orgdoe.govember-energy.orgrsc.orgunep.orgieeevis.orgfrontiersin.org.
Challenges and Objectives of Data Integration this compound emissions data can originate from various sources, including ground-based sensors, mobile platforms (vehicles, drones), airborne instruments (planes), and satellites, each with different detection sensitivities, spatial footprints, and sampling frequencies unep.orgou.eduiea.orgeartharxiv.orgember-energy.orgrsc.org. The primary challenges in integrating these data include aligning and fusing disparate datasets, managing data heterogeneity, handling missing values, ensuring resolution integrity, and maintaining geometric and radiometric accuracy ieeevis.org.
The key objectives of integrating multi-scale this compound emissions data are to:
Reconcile Multi-Scale Empirical Data: Combine observations from different scales (e.g., facility-level measurements with regional or global estimates) to create a more comprehensive picture of emissions unep.orgeartharxiv.orgunep.org.
Characterize, Assess, and Validate Measurement-Based Approaches: Use integrated datasets to evaluate the performance and limitations of various measurement techniques unep.orgunep.org.
Conduct Data Assurance and Identify Discrepancies: Pinpoint regions or sources where significant uncertainties or discrepancies exist between different data streams (e.g., between measured emissions and inventory estimates) unep.orgunep.org.
Support National Emissions Inventories and Mitigation Actions: Provide robust, measurement-based data to improve the accuracy of national inventories and guide targeted emission reduction efforts unep.orgunep.org.
Approaches and Frameworks for Data Integration Several approaches and frameworks are being developed and implemented to facilitate the integration of multi-scale this compound emissions data:
Top-Down and Bottom-Up Integration: This approach involves combining "top-down" atmospheric observations (e.g., from satellites or airborne sensors that infer emissions over large areas) with "bottom-up" ground-based measurements and inventories (which estimate emissions from individual sources or aggregated activities) eartharxiv.orgieeevis.org. This integration allows for cross-validation and improved accuracy in both types of estimates. For example, plume detection data from aircraft or satellites can be used to evaluate and refine area estimates from atmospheric flux inversion models eartharxiv.org.
Multi-Platform Monitoring Systems: Designing comprehensive systems that leverage the complementary strengths of various sensing technologies is crucial. This includes integrating data from fixed ground sensors, mobile ground vehicles, aerial platforms (drones, planes), and satellites ou.eduiea.orgdoe.govfrontiersin.org. Such systems aim to provide continuous monitoring, locate emissions, and inform near "real-time" mitigation decisions by filling in the blind spots of individual technologies ou.edudoe.govfrontiersin.org.
Centralized Data Platforms: Initiatives like the UN Environment Programme's (UNEP) International this compound Emissions Observatory (IMEO) and its "Eye on this compound" data platform exemplify robust data integration efforts unep.orgunep.org. This platform brings together policy-relevant, transparent, and reliable this compound emission data from diverse sources, including rigorous industry reporting (e.g., Oil and Gas this compound Partnership 2.0 - OGMP 2.0), satellite observations (e.g., this compound Alert and Response System - MARS), and global this compound science studies unep.org. The platform involves daily data collection, expert analysis, and integration into a single database for further analysis and the production of new data products unep.org.
Advanced Data Analytics and Modeling: Addressing the complexities of data integration requires sophisticated data analysis, machine learning algorithms, and inverse modeling techniques ou.edudoe.govieeevis.org. These tools help in processing, assimilating, and resampling multi-scale data, uncovering hidden patterns, and providing precise feedback for improving emission models doe.govieeevis.org.
Harmonization and Standardization: Establishing harmonized systems, including a common lexicon and classification frameworks for reporting requirements, emission sources, and monitoring methods, is essential for ensuring consistency across industries and technologies rsc.org. This standardization promotes reliable information transfer and facilitates the reconciliation and integration of diverse datasets rsc.org.
The continuous evolution of these data integration approaches is vital for enhancing the accuracy and utility of this compound emissions data, thereby supporting global efforts to mitigate climate change.
Methane Mitigation and Removal Strategies: Research and Development
Anthropogenic Methane Emission Reduction Technologies
Efforts to reduce anthropogenic this compound emissions are leveraging a variety of technologies across the highest emitting sectors: energy, agriculture, and waste. globalthis compound.org These technologies range from readily available and cost-effective solutions to innovative approaches currently under development. globalthis compound.orgsustainability-directory.com The goal is to provide accurate, efficient, and cost-effective methods to identify, measure, monitor, and ultimately eliminate this compound emissions. energy.gov
The oil and gas sector is a significant source of this compound emissions, which can be released accidentally or by design during production, processing, and transportation. gaso.comiea.org However, research indicates that a substantial portion of these emissions can be mitigated using existing technologies, with estimates suggesting that over 75% of emissions could be reduced, and approximately 40% at no net cost. gaso.comiea.org Key strategies focus on upgrading equipment, improving operational standards, and implementing comprehensive leak detection and repair programs. iea.orgiea.org
A key area of research and development in mitigating this compound emissions from the oil and gas supply chain is the use of advanced materials for pipeline construction. energy.gov The U.S. Department of Energy's Office of Fossil Energy and Carbon Management (FECM) has identified this as a critical component of its this compound Mitigation Technologies program. energy.gov The aim is to develop pipelines with improved durability and resistance to the types of corrosion and cracking that lead to fugitive leaks over the infrastructure's lifespan. While specific materials are still in the research and development phase, the focus is on creating solutions that will minimize the environmental impact associated with natural gas production and transport. energy.gov
Effective this compound mitigation relies on accurately detecting, locating, and quantifying emissions. slb.com Leak Detection and Repair (LDAR) programs are systematic approaches used to identify and fix unintentional leaks, particularly of this compound and volatile organic compounds (VOCs). qubeiot.combesgroup.comtpeurope-em.com These programs are crucial for environmental protection and are often mandated by regulatory bodies. tpeurope-em.comdoc.gov
A variety of technologies are employed for this compound detection:
Optical Gas Imaging (OGI): OGI cameras use infrared technology to visualize gas leaks, allowing operators to see emissions that are invisible to the naked eye. qubeiot.combesgroup.comsensible-edp.com
Laser-Based Sensors: These sensors, including Tunable Diode Laser Absorption Spectroscopy (TDLAS), measure this compound concentrations by analyzing the absorption of laser light, offering high sensitivity and precision. sensible-edp.com
Continuous Monitoring Systems: IoT-enabled sensors and other continuous this compound monitoring systems (CMMS) can be installed at facilities to provide real-time, 24/7 data on emissions. slb.comsensible-edp.comcarbonminus.com This allows for the immediate detection of intermittent leaks that might be missed by periodic surveys. slb.comcarbonminus.com
Airborne and Satellite Monitoring: Drones, aircraft, and satellites equipped with this compound sensors provide high-resolution monitoring over large and often remote areas, enabling the rapid identification of significant emission sources. sustainability-directory.comweforum.org
Data from these sensors is integrated into management platforms that allow for real-time alerts, geospatial analysis to pinpoint leak locations, and trend analysis to predict future issues. carbonminus.cominstall-iot.com This data-driven approach enhances the speed and efficiency of repairs, ensures regulatory compliance, and reduces product losses. tpeurope-em.cominstall-iot.com
| Technology | Description | Primary Use Case | Key Advantage | Source |
|---|---|---|---|---|
| Optical Gas Imaging (OGI) | Uses infrared cameras to visualize gas plumes in real-time. | On-site leak surveys and verification of repairs. | Allows for intuitive and immediate visualization of leaks. | qubeiot.comsensible-edp.com |
| Continuous this compound Monitoring Systems (CMMS) | Fixed, IoT-enabled sensors provide 24/7 real-time emissions data. | Monitoring facilities, especially for intermittent leaks. | Detects leaks the moment they occur for rapid response. | slb.comcarbonminus.com |
| Tunable Diode Laser Absorption Spectroscopy (TDLAS) | Measures this compound concentrations by analyzing the absorption of laser light at specific wavelengths. | Highly sensitive and precise point monitoring. | Offers high accuracy even at low concentrations. | sensible-edp.com |
| Satellite & Airborne Surveys | Sensors mounted on satellites, airplanes, or drones scan large geographical areas. | Regional monitoring and identification of large emission sources or "super-emitters". | Provides broad coverage of remote or inaccessible infrastructure. | sustainability-directory.comweforum.org |
Compressor stations, which are essential for moving natural gas through pipelines, are a significant source of this compound emissions. ingaa.org These emissions can come from various components, including compressor seals and gas venting during operations. epa.govpipeline-conference.com A primary strategy for reducing these emissions is to upgrade legacy drive systems. gasprocessingnews.com
Converting natural gas-fired compressors to electric motor-driven (e-drive) systems can significantly lower emissions by eliminating the combustion emissions and this compound venting associated with gas turbines. ingaa.orggasprocessingnews.com E-drives offer higher efficiency, with some state-of-the-art models reaching up to 96% efficiency compared to the 35-45% range for typical gas turbine trains. gasprocessingnews.com Other technological solutions include installing systems to recover gas from compressor seals and blowdown vents, which can then be reinjected into the pipeline system instead of being released into the atmosphere. pipeline-conference.com
| Strategy | Description | Emission Reduction Benefit | Source |
|---|---|---|---|
| Electric-Drive (E-Drive) Conversion | Replacing natural gas-fired turbine drives with electric motors. | Reduces this compound emissions and eliminates combustion emissions from the station. | ingaa.orggasprocessingnews.com |
| Vented Gas Recovery | Capturing gas from sources like centrifugal compressor seals and blowdown vents. | Prevents direct venting of this compound to the atmosphere by reinjecting it into the pipeline. | pipeline-conference.com |
| Replacing Older Compressors | Replacing multiple older, less efficient compressors with a single new unit. | Significantly reduces this compound emissions at the station level. | ingaa.org |
| Compressed Air Systems | Using compressed air to power field equipment instead of natural gas. | Reduces reliance on natural gas as a motive force, thereby decreasing this compound venting. | gaso.comrapidairproducts.com |
The agricultural sector is a primary source of anthropogenic this compound, largely from livestock enteric fermentation and manure management. sustainability-directory.com Research is focused on several key strategies to mitigate these emissions.
Feed Additives: Modifying animal diets with specific additives has emerged as a promising strategy to inhibit this compound production in the rumen. youtube.com These additives work by altering rumen microbial processes or acting as a sink for hydrogen that would otherwise be used to form this compound. nih.govmdpi.com
3-Nitrooxypropanol (3-NOP): This synthetic compound has been extensively researched and has shown substantial efficacy in reducing this compound emissions in cattle fed total mixed rations. globalresearchalliance.org
Seaweed (Asparagopsis): Certain types of red seaweed have demonstrated high efficacy in this compound reduction, with some studies showing reductions of up to 80%. mdpi.comglobalresearchalliance.org Further research is needed to study residual levels of compounds like bromoform (B151600) and iodine in animal products. globalresearchalliance.org
Nitrogen Compounds: Additives like nitrates and nitrites can serve as alternative hydrogen sinks, drawing hydrogen away from the methanogenesis process. mdpi.com
Fats and Oils: These have shown this compound emission reductions of 15–20% and are considered to have high potential for practical application in farming systems. mdpi.com
| Additive | Reported this compound Reduction | Mechanism of Action | Source |
|---|---|---|---|
| 3-Nitrooxypropanol (3-NOP) | Consistently over 20% | Inhibits the methyl-coenzyme M reductase enzyme. | globalresearchalliance.org |
| Asparagopsis (Red Seaweed) | Up to 80% | Contains bromoform, which inhibits methanogenesis. | mdpi.comglobalresearchalliance.org |
| Nitrates (NO₃⁻) | Variable | Acts as an alternative hydrogen sink, competing with methanogens. | mdpi.com |
| Fats and Oils | 15-20% | Multiple effects including biohydrogenation and reduced fiber digestion. | mdpi.com |
Manure Management: Stored liquid manure creates anaerobic conditions ideal for this compound production. epa.gov Technologies to mitigate these emissions include:
Anaerobic Digestion: Microorganisms break down manure in an oxygen-free environment, capturing the resulting biogas (containing this compound) for energy use. epa.govcornell.edu This process significantly reduces direct this compound emissions compared to uncovered storage lagoons. epa.gov
Covered Storage: Installing impermeable covers on manure lagoons captures this compound, which can then be flared or used as fuel. drawdown.org
Solid-Liquid Separation: Mechanically separating manure into solid and liquid fractions can reduce this compound emissions from storage by up to 65%. wri.org
Acidification: Lowering the pH of slurry has been shown to reduce this compound emissions by 31-99%, depending on the acid dosage. wri.orgccacoalition.org It also has the co-benefit of reducing ammonia (B1221849) and nitrous oxide emissions. wri.org
Genetic Selection: Research has revealed significant genetic variation in this compound emissions among cattle, with heritability estimates ranging from 0.12 to 0.45. teagasc.ietandfonline.com This presents an opportunity for permanent and cumulative reductions through selective breeding. teagasc.ietandfonline.com Scientists can identify animals that naturally produce less this compound for the same level of feed intake, a trait known as residual this compound emissions (RME). teagasc.ie Data from Teagasc and ICBF, for example, highlighted a 30% difference in daily this compound emissions between beef cattle of similar breed, age, and diet. teagasc.ie By incorporating this compound efficiency into national breeding indices, farmers can select for animals that are not only productive but also more environmentally sustainable. teagasc.ieagproud.comlactanet.ca
The decomposition of organic material in landfills and wastewater treatment plants is another major source of anthropogenic this compound. sustainability-directory.comdrawdown.org
Landfills: When organic waste like food scraps and paper decomposes in a landfill, it produces landfill gas (LFG), which is a mixture of this compound and carbon dioxide. drawdown.orgepa.gov Technologies exist to capture this gas and put it to beneficial use. drawdown.org This is typically done by installing a series of wells and a blower system that directs the collected gas to a central point. unepccc.org From there, the gas can be:
Flared: This converts the this compound to carbon dioxide, a less potent greenhouse gas. unepccc.org
Used for Energy Generation: The captured gas can be used as a fuel to generate electricity or heat, displacing the need for fossil fuels. drawdown.orgunepccc.org
Upgraded to Biothis compound: The LFG can be purified to meet natural gas standards and injected into the existing gas supply grid or used as vehicle fuel. unepccc.org
Capture systems can achieve 85% efficiency or more in modern, engineered landfills. drawdown.org
Wastewater Treatment: this compound is generated during the anaerobic decomposition of organic materials in municipal wastewater. netsolwater.comglobalthis compound.org This is particularly true for the solid sludge collected during treatment. netsolwater.com Similar to manure management, anaerobic digesters can be used to treat this sludge in a controlled environment. netsolwater.comanl.gov The captured biogas can be used to generate renewable electricity or natural gas, often to power the treatment plant itself, reducing operational costs and emissions. anl.gov Another technology, vacuum degassing, can be applied to digested sludge to capture significant amounts of dissolved biogas that would otherwise be released. youtube.com
Coal Mine this compound Recovery and Utilization
This compound released from coal seams during mining activities, known as coal mine this compound (CMM), is a significant source of atmospheric this compound and a safety hazard in underground mines. epa.govclarke-energy.com However, it also represents a valuable energy resource that can be captured and utilized, thereby mitigating its environmental impact and providing economic benefits. globalthis compound.orgrmi.org The primary methods for CMM recovery include drainage systems in active mines and extraction from abandoned mines. epa.govacs.org
Research and development efforts are focused on improving the efficiency and cost-effectiveness of CMM capture and expanding its utilization pathways. umd.edu Technologies for CMM utilization are diverse and depend on the concentration of this compound in the captured gas. epa.govglobalthis compound.org High-concentration CMM can be injected into natural gas pipelines, used for power generation, or serve as a feedstock for manufacturing chemicals like methanol (B129727) and dimethyl ether. globalthis compound.orgonepetro.org For lower this compound concentrations, such as those found in ventilation air this compound (VAM), technologies like regenerative thermal oxidizers (RTOs) can be used to destroy the this compound, often with heat recovery for on-site use. jetknowledge.orgcatf.us
Several factors influence the viability of CMM projects, including gas quality, the volume of recoverable this compound, and local energy markets. epa.gov In the United States, a significant portion of recovered CMM is sold to natural gas pipeline systems. epa.gov Globally, CMM is also widely used for power generation, district heating, and as boiler fuel. epa.gov Abandoned mine this compound (AMM) presents a long-term emission source that can be tapped for energy production, with technologies readily available for its extraction and use. unece.org
The following table provides an overview of common CMM utilization technologies and their typical this compound concentration requirements.
| Utilization Technology | Typical this compound Concentration Requirement | Description |
| Natural Gas Pipeline Injection | >90% | CMM is upgraded to pipeline-quality gas and injected into the commercial natural gas grid. globalthis compound.orgonepetro.org |
| Power Generation (Gas Engines) | 25-60% | Internal combustion engines are adapted to run on CMM to generate electricity. clarke-energy.comglobalthis compound.org |
| Boiler Fuel | Variable | CMM is used as a primary or supplementary fuel source for industrial boilers and for mine heating. epa.govglobalthis compound.org |
| Regenerative Thermal Oxidation (RTO) | 0.2-1.2% | Low-concentration this compound is oxidized at high temperatures to produce heat, which can be recovered. jetknowledge.org |
| Chemical Feedstock | High | CMM can be used in the production of chemicals such as methanol and carbon black. globalthis compound.org |
Atmospheric this compound Removal (AMR) Technologies and Geoengineering Concepts
Atmospheric this compound Removal (AMR) encompasses a range of technologies and concepts aimed at actively removing this compound from the atmosphere to counteract its warming effects. columbia.edu These approaches are broadly categorized as either open-system or closed-system.
Open-system AMR approaches aim to enhance the natural atmospheric oxidation of this compound, primarily by increasing the concentration of hydroxyl (OH) radicals, which are the main sink for atmospheric this compound. columbia.edued.ac.uk One proposed method involves the dispersal of hydrogen peroxide (H₂O₂) into the atmosphere. sparkclimate.orgsparkclimate.org When exposed to sunlight, hydrogen peroxide can break down to form hydroxyl radicals, thereby accelerating the conversion of this compound to carbon dioxide and water. utah.eduscienceblog.com
The table below outlines key aspects of the hydrogen peroxide release concept.
| Aspect | Research and Analysis |
| Mechanism | Release of hydrogen peroxide (H₂O₂) which photolyzes in sunlight to produce hydroxyl (OH) radicals, enhancing this compound oxidation. sparkclimate.orgutah.edu |
| Feasibility | Studies suggest a very large scale of deployment would be necessary for significant this compound reduction. utah.eduscienceblog.com Would require a substantial increase in global H₂O₂ production. sparkclimate.org |
| Potential Side Effects | Modeling indicates potential for negative air quality impacts, such as increased particulate matter. scienceblog.comcopernicus.org |
| Cost | Preliminary estimates suggest high costs per ton of this compound removed, not including capital and lifecycle carbon costs. sparkclimate.org |
Closed-system AMR approaches involve capturing ambient air and processing it through engineered reactors to remove or destroy this compound. sparkclimate.org These systems offer more control over the reaction process compared to open-system approaches. Several types of reactors are under investigation, including thermocatalytic, photocatalytic, and radical reactors. sparkclimate.orgsparkclimate.org
Thermocatalytic reactors use heat to activate a catalyst, such as copper or iron-based zeolites, to oxidize this compound. sparkclimate.org Current research is focused on developing catalysts that can operate efficiently at lower temperatures to reduce the significant energy input required. sparkclimate.org Photocatalytic reactors use light to activate a catalyst, potentially deployed in reactors or as coatings on large surfaces. sparkclimate.org
Radical reactors generate highly reactive radicals, such as hydroxyl or chlorine radicals, within a contained system using artificial light to break down this compound in the air passed through them. sparkclimate.org A key challenge for all closed-system reactor approaches is the need to process immense volumes of air due to the low concentration of this compound in the atmosphere. sparkclimate.org The energy required for fans to move the air and to power the reaction (e.g., heating or generating light) currently makes these systems energy-intensive and costly for large-scale atmospheric removal. sparkclimate.orgsparkclimate.org Consequently, much of the current research is aimed at improving catalyst efficiency and exploring passive air flow designs. sparkclimate.orgsparkclimate.org
Ecosystem Uptake Enhancement via Soil Microbial Activity and Amendments
The terrestrial biosphere, particularly soils, acts as a significant sink for atmospheric this compound, primarily through the metabolic activity of this compound-oxidizing bacteria known as methanotrophs. nationalacademies.orgphilanthropynewsdigest.org Enhancing this natural sink is a key area of research for this compound mitigation. Strategies focus on manipulating soil conditions and introducing amendments to stimulate the growth and activity of these beneficial microbes.
Methanotrophs are ubiquitous bacteria that can utilize this compound as their sole source of carbon and energy. philanthropynewsdigest.org They are broadly categorized into two types, Type I and Type II, which exhibit different affinities for this compound and thrive under varying environmental conditions. nationalacademies.orgsparkclimate.org The efficiency of this compound oxidation in soils is influenced by several factors, including soil moisture, pH, oxygen availability, and nutrient content. royalsocietypublishing.orgsparkclimate.org Research has shown that land-use changes, such as afforestation of marshlands, can significantly enhance soil this compound uptake by altering the microbial community structure in favor of methanotrophs. esgnews.com
Soil Amendments for this compound Mitigation
Various soil amendments are being investigated for their potential to boost this compound consumption by soil microbes. These include:
Biochar: A porous, carbon-rich material produced from the pyrolysis of biomass, biochar has shown considerable promise in mitigating this compound emissions. environmentenergyleader.com Its high porosity and large surface area create favorable micro-habitats for methanotrophs, enhancing their growth and activity. philanthropynewsdigest.orgenergy.gov Biochar can also improve soil aeration and water retention, further promoting the conditions necessary for this compound oxidation. energy.gov Studies have demonstrated that amending landfill cover soil with biochar can significantly increase this compound oxidation rates. philanthropynewsdigest.org In agricultural settings, particularly in paddy fields which are a major source of this compound, biochar application has been found to reduce this compound emissions by an average of 22.9% in East Asian rice paddies. energy.gov Some research suggests that specially designed biochar, pre-inoculated with methanotrophs, can be even more effective at trapping this compound. environmentenergyleader.com
Compost: As a rich source of diverse microorganisms, including methanotrophs, compost can be an effective soil amendment for enhancing this compound oxidation. globalmethanepledge.org Studies have shown that the addition of compost to soil can increase the abundance of the pmoA gene, which is a key functional gene in this compound-oxidizing bacteria. globalmethanepledge.org Organic fertilizers, in general, have been observed to increase the this compound oxidation rate in soil compared to mineral fertilizers, largely due to the enhancement of methanotrophic populations. globalmethanepledge.org
Iron Fertilization: While primarily investigated for its potential in oceanic carbon dioxide removal, iron fertilization is also being explored for its role in terrestrial this compound cycling. climatepolicyinitiative.org The addition of iron-containing compounds to soil can influence microbial processes. Some studies suggest that enhanced weathering of iron-rich rocks like basalt can alter the competitive interactions between different microbial groups, potentially impacting this compound production and consumption. globalmethanepledge.org However, there is also research indicating that the release of trace metals from these rocks, including iron, could inadvertently promote methanogenesis, thereby counteracting some of the intended mitigation effects. royalsocietypublishing.org Further research is needed to fully understand the net impact of iron amendments on soil this compound fluxes.
Below is an interactive data table summarizing the impact of various soil amendments on this compound mitigation based on research findings.
| Soil Amendment | Mechanism of Action | Reported this compound Reduction | Key Research Findings |
| Biochar | Increases soil porosity and aeration, provides habitat for methanotrophs, and can adsorb this compound. philanthropynewsdigest.orgenergy.gov | Up to 79% in composted manure. environmentenergyleader.com 22.9% average reduction in East Asian paddy fields. energy.gov | Effective in both landfill cover and agricultural soils. environmentenergyleader.comphilanthropynewsdigest.org Specially designed and inoculated biochar shows enhanced effectiveness. environmentenergyleader.com |
| Compost | Introduces beneficial microorganisms, including methanotrophs, and improves soil structure. globalmethanepledge.org | Can lead to a 3-fold increase in this compound oxidation rate compared to mineral fertilizers. globalmethanepledge.org | Increases the abundance of this compound-oxidizing enzymes in the soil. globalmethanepledge.org |
| Iron-based Amendments | Alters soil chemistry and microbial competition, potentially favoring methanotrophs over methanogens. globalmethanepledge.org | Variable and requires more research. | Can release trace metals that may either inhibit or promote methanogenesis, leading to complex and sometimes counteracting effects. royalsocietypublishing.org |
Feasibility, Co-Benefits, and Unintended Consequences of AMR
Atmospheric this compound Removal (AMR) encompasses a range of proposed technologies designed to actively remove this compound from the atmosphere, as a complementary approach to emissions reduction. philanthropynewsdigest.org These technologies are in the early stages of development and face significant challenges in terms of feasibility, while also presenting potential co-benefits and unintended consequences. philanthropynewsdigest.orgenergy.gov
Feasibility of AMR Technologies
The feasibility of AMR is a complex issue, encompassing technical, economic, and social dimensions. A primary challenge is the low concentration of this compound in the atmosphere (around 2 parts per million), which makes its capture and conversion energetically demanding and costly. climateworks.orgwri.org
Methanotrophic Biofilters: These systems use this compound-consuming bacteria to break down this compound. Modeling studies suggest that at current atmospheric concentrations, these biofilters are not effective because the this compound levels are too low to sustain the microbial population. philanthropynewsdigest.orgenvironmentenergyleader.com However, at higher concentrations, such as those found near landfills or agricultural operations (500-6,000 ppmv), they become technically feasible, with the potential to remove significant amounts of this compound annually. philanthropynewsdigest.orgenvironmentenergyleader.com The economic viability of such systems is dependent on reducing construction and operation costs or an increase in the value of carbon credits. philanthropynewsdigest.orgenvironmentenergyleader.com
This compound Reactors: These are semi-contained systems that use catalysts or ultraviolet light to oxidize this compound. philanthropynewsdigest.org While commercially available for high-concentration sources, making them effective at ambient atmospheric concentrations is a major technological hurdle. philanthropynewsdigest.orgwri.org
Enhanced Weathering: This approach involves spreading finely ground silicate (B1173343) rocks, like basalt, on land to accelerate the natural process of rock weathering, which can capture carbon dioxide. wri.org Research indicates that this process can also have co-benefits for this compound mitigation in certain environments, such as flooded rice paddies, by altering soil chemistry to suppress this compound production. globalmethanepledge.org One study found that applying metabasalt at a high rate significantly reduced cumulative this compound emissions. globalmethanepledge.org
Co-Benefits of AMR
Beyond the primary goal of reducing atmospheric this compound and its associated warming, AMR strategies offer several potential co-benefits:
Improved Air Quality: this compound is a precursor to the formation of ground-level ozone, a harmful air pollutant. ucsc.educolumbia.edu Reducing atmospheric this compound concentrations can therefore lead to a decrease in tropospheric ozone, which is linked to respiratory illnesses and premature deaths. sparkclimate.orgucsc.edu It is estimated that a significant reduction in this compound could prevent thousands of premature deaths annually. ucsc.edu
Economic Opportunities: The development and deployment of AMR technologies could create new economic opportunities, including job creation in research, manufacturing, and implementation. energy.gov
Unintended Consequences and Risks
The large-scale deployment of AMR technologies also carries the risk of unintended and potentially harmful consequences that require careful consideration and further research:
Alteration of Atmospheric Chemistry: Open-system AMR approaches that involve releasing substances into the atmosphere to accelerate this compound breakdown could have unforeseen effects on atmospheric chemistry. philanthropynewsdigest.org For example, strategies involving the use of chlorine could potentially lead to the depletion of the ozone layer or worsen surface air quality. philanthropynewsdigest.org
Ecological Impacts: Enhanced weathering, while beneficial for carbon and this compound reduction, could lead to the release of trace metals like nickel and chromium from the rocks into soils and waterways, with potential toxic effects on ecosystems. sparkclimate.org It could also alter soil chemistry in ways that negatively impact microbial communities and plant growth. sparkclimate.org In some cases, the application of rock amendments has been associated with reduced crop yields. globalmethanepledge.org
Promotion of Methanogenesis: Paradoxically, some enhanced weathering approaches using (ultra)mafic rocks could release trace metals that are essential cofactors for methanogens, the microbes that produce this compound. royalsocietypublishing.org This could inadvertently stimulate this compound production, counteracting the intended removal effect. royalsocietypublishing.org
Moral Hazard: A significant concern is that the prospect of AMR could create a "moral hazard," reducing the incentive to implement stringent this compound emissions reduction measures, which are currently the most cost-effective and immediate way to address the problem. epa.gov
Research Priorities and Funding Landscape for AMR
The field of Atmospheric this compound Removal (AMR) is nascent, and there is a broad consensus that significant research is needed to understand its feasibility, efficacy, and potential risks before any large-scale deployment is considered. nationalacademies.orgsparkclimate.org
Research Priorities
A 2024 report by the National Academies of Sciences, Engineering, and Medicine (NASEM) outlined a comprehensive research agenda for AMR. nationalacademies.orgucsc.edu The report emphasizes a two-phased approach, with an initial 3-5 year phase focused on foundational and systems research. ucsc.edu Key research priorities identified include:
Understanding this compound Sinks and Sources: Improving our understanding of natural this compound sinks, particularly in soils and ecosystems, and how they can be enhanced. ucsc.edutamu.edu
Technical Potential of AMR Technologies: Foundational research into the technical viability of various AMR approaches, including this compound reactors, concentrators, and ecosystem uptake enhancement. ucsc.edutamu.edu This includes developing new materials and processes to effectively remove this compound at its low atmospheric concentration. tamu.edu
Social and Governance Dimensions: Research into the social, justice, and governance aspects of AMR technologies is crucial to inform future development and deployment. ucsc.edu This includes public perception, ethical considerations, and the development of robust governance frameworks. sparkclimate.org
Monitoring, Reporting, and Verification (MRV): Developing reliable methods to measure, report, and verify the amount of this compound removed by different technologies is essential for their credibility and for potential inclusion in carbon markets. tamu.eduyoutube.com
Climate and Earth System Impacts: Comprehensive modeling studies are needed to assess the full range of climate and Earth-system impacts of large-scale AMR deployment, including potential feedbacks and interactions with other atmospheric processes. royalsocietypublishing.org
Funding Landscape
The funding landscape for AMR research is evolving, with increasing recognition of its potential importance. However, funding levels are still significantly lower than those for carbon dioxide removal. wri.org
Government Funding: In the United States, the Department of Energy (DOE) and the Environmental Protection Agency (EPA) have announced significant funding initiatives aimed at reducing this compound emissions from the oil and gas sector. esgnews.comenergy.govenergy.govepa.govdoe.gov While primarily focused on mitigation at the source, these programs also support the development of new technologies for monitoring and measurement, which are relevant to AMR. esgnews.comenergy.gov The NASEM report recommends a research funding level of $50-80 million per year for the initial 3-5 year research phase for AMR. columbia.eduyoutube.com
Philanthropic Funding: Philanthropic organizations have played a crucial role in catalyzing action on this compound reduction. In 2021, an alliance of over 20 foundations pledged more than $223 million to reduce global this compound emissions, leading to the formation of the Global this compound Hub. environmentenergyleader.comphilanthropynewsdigest.orgclimateworks.org This hub has since announced millions in grants to support this compound mitigation projects. philanthropynewsdigest.org While much of this funding is directed towards emissions reduction, it signals a growing interest in addressing the this compound challenge. ClimateWorks Foundation data shows that foundation funding for super pollutants, including this compound, saw a significant increase following the Global this compound Pledge. climateworks.org
Private Sector and Non-Profit Initiatives: The private sector is also beginning to invest in AMR technologies. mongabay.com Non-profit organizations like Spark Climate Solutions are actively working to grow the AMR research community by directly funding research and organizing workshops. sparkclimate.orgsparkclimate.orgsparkclimate.org Spark has established exploratory grants for atmospheric this compound research to support transformative projects in this area. sparkclimate.orgsparkclimate.org
The table below summarizes the key funding announcements and initiatives for this compound mitigation and removal.
| Funding Source | Key Initiative/Announcement | Amount | Focus Area |
| U.S. Government (DOE & EPA) | This compound Emissions Reduction Program | Up to $1.36 billion | Monitoring, measurement, and mitigation of this compound emissions from the oil and gas sector. epa.govdoe.gov |
| Philanthropic Alliance (Global this compound Hub) | Initial pledge to reduce global this compound emissions | Over $223 million | Supporting the Global this compound Pledge and funding this compound reduction solutions. environmentenergyleader.comphilanthropynewsdigest.org |
| National Academies Recommendation | Proposed research funding for AMR | $50-80 million per year | Foundational and systems research on AMR technologies and their impacts. columbia.eduyoutube.com |
| Spark Climate Solutions | Exploratory Grants for Atmospheric this compound Research | Up to $300,000 per award | Advancing scientific understanding of this compound sinks and potential AMR approaches. sparkclimate.org |
Methane As a Chemical Feedstock: Catalytic Conversion and Utilization
Direct Methane Conversion to Value-Added Chemicals
Direct conversion methods seek to bypass the energy-intensive syngas production step, offering a potentially more efficient route to valuable chemicals like olefins and aromatics. acs.org These processes can be oxidative, using an oxidizing agent, or non-oxidative. researchgate.net Despite decades of intensive investigation, industrial applications remain limited due to challenges such as low product yield and catalyst instability. acs.orgresearchgate.net Key direct conversion technologies include the oxidative coupling of this compound (OCM), this compound dehydroaromatization (MDA), and direct oxidation to oxygenates. researchgate.net
The Oxidative Coupling of this compound (OCM) is a process that directly converts this compound into C2 hydrocarbons, primarily ethylene (B1197577) and ethane (B1197151), in the presence of an oxidant. mdpi.commdpi.com This reaction is typically carried out at high temperatures, and hundreds of catalytic materials have been explored since the concept was first introduced. acs.orgmdpi.com
The primary goal of OCM is the production of ethylene, a key building block for the chemical industry. mdpi.comisc3.org The process involves the activation of this compound on a catalyst surface to form methyl radicals (•CH3). These radicals then couple in the gas phase to form ethane, which can be subsequently dehydrogenated to ethylene. chemrxiv.org A major challenge in OCM is preventing the overoxidation of both this compound and the desired C2 products to carbon monoxide and carbon dioxide, which limits the achievable C2 yield. mdpi.comdaneshyari.com Even with superior catalysts like SrO/La2O3 and Mn/Na2WO4/SiO2, a C2 selectivity of about 80% is typically achieved at a this compound conversion of 20%. daneshyari.com
Commonly studied catalysts for OCM include:
Alkali metal/alkaline earth metal oxides (e.g., Li/MgO) mdpi.comresearchgate.net
Rare earth metal oxides (e.g., Sr/La2O3) mdpi.commdpi.com
The classical Mn/Na2WO4/SiO2 catalyst mdpi.comresearchgate.net
Recent research has explored chemical looping strategies (CL-OCM) and the design of catalysts that can confine methyl radical transformation to enhance selectivity and yield, with some studies reporting C2 yields surpassing the theoretical limits of conventional OCM. mdpi.comchemrxiv.org
| Catalyst System | Typical Operating Temperature (°C) | Key Findings / Performance Metrics |
|---|---|---|
| Mn/Na₂WO₄/SiO₂ | 800 - 900 | A classical and well-studied catalyst. C₂ selectivity can reach ~80% at a CH₄ conversion of ~20%. mdpi.comdaneshyari.com |
| Sr/La₂O₃ | 700 - 850 | Considered one of the better performing catalysts, achieving high C₂ selectivity. mdpi.comdaneshyari.com |
| Li/MgO | 700 - 800 | A typical Lewis basic oxide catalyst where Li additives enhance the surface density of active sites. acs.orgresearchgate.net |
| Tungstate sub-nanoclusters in ZrO₂ | 650 - 800 | A recent development for selective OCM (SOCM) that efficiently captures methyl radicals, achieving a single-pass C₂ yield of 46.3% at 800 °C, surpassing conventional limits. chemrxiv.org |
This compound Dehydroaromatization (MDA) is a non-oxidative process that directly converts this compound into aromatic hydrocarbons, primarily benzene (B151609), and co-produces hydrogen (6CH₄ → C₆H₆ + 9H₂). acs.orgresearchgate.net This reaction is considered a promising route for upgrading natural gas. nih.gov The most effective and widely studied catalysts for MDA are molybdenum species supported on ZSM-5 zeolites (Mo/ZSM-5). acs.orgrsc.org
The reaction is typically carried out at high temperatures, around 700 °C. acs.org Under these conditions, Mo/ZSM-5 catalysts can achieve a thermodynamically limited this compound conversion of 10–12% with a benzene selectivity of 60–80%. acs.org The active sites are believed to be molybdenum carbide species formed during the initial stages of the reaction. rsc.org The process involves the activation of this compound on these sites, followed by a series of oligomerization and cyclization steps within the zeolite pores to form benzene. rsc.org
A significant hurdle for the commercialization of MDA is the rapid deactivation of the catalyst due to the formation of coke and other carbonaceous deposits, which block the active sites and zeolite micropores. acs.orgrsc.org Research efforts focus on improving catalyst stability and activity. acs.org Recent developments include using trimetallic catalysts, such as Pt-Bi/Mo/ZSM-5, which have shown enhanced activity and stability by promoting C-C coupling on alloy clusters. nih.gov
| Catalyst System | Typical Operating Temperature (°C) | This compound Conversion (%) | Benzene Selectivity (%) | Key Challenges |
|---|---|---|---|---|
| Mo/ZSM-5 | 700 | 10 - 12 | 60 - 80 | Rapid deactivation due to coking. acs.org |
| Re/ZSM-5 | 700 | Higher activity than Mo/ZSM-5 | Data not specified | Lower stability than Mo/ZSM-5. acs.org |
| Fe/ZSM-5 | 700 | Lower activity than Mo/ZSM-5 | Data not specified | Higher stability than Mo/ZSM-5. acs.org |
| Pt-Bi/Mo/ZSM-5 | 710 | 18.7 | 69.4 | Demonstrates enhanced activity and robust stability. nih.gov |
The direct selective oxidation of this compound to methanol (B129727) (DMTM) and other oxygenates like formaldehyde (B43269) is often considered a "holy grail" in catalysis because it could provide a more efficient route than the current industrial two-step process. researchgate.netacs.org The main challenge is to activate the strong C-H bond in this compound without over-oxidizing the more reactive methanol product to CO or CO₂. researchgate.net
Research has explored a wide range of catalytic systems under various conditions:
Heterogeneous Gas-Phase Catalysis : This approach often uses metal oxides at high temperatures (350–500 °C) and pressures. daneshyari.comnih.gov For instance, a MoO₃/Fe₂O₃ catalyst showed a combined selectivity to methanol and formaldehyde of 80% at a 3.5% this compound conversion under 30 bar. nih.gov Oxidants like O₂ and N₂O are commonly used. ciac.jl.cn
Heterogeneous Liquid-Phase Catalysis : These systems typically operate at lower temperatures and use H₂O₂ as the oxidant with catalysts based on Au, Pd, Fe, or Cu. ciac.jl.cn
Single-Atom Catalysts : Recent advances include the use of single-atom catalysts, such as isolated copper atoms supported on zeolites (e.g., Cu₁/ZSM-5). researchgate.net These catalysts can exhibit high activity and selectivity for C1 oxygenates even at low temperatures (50-70 °C). researchgate.net
Despite promising results in laboratory settings, achieving high yields of methanol remains a significant challenge for industrial application. cjcatal.com
| Catalyst System | Oxidant | Temperature (°C) | Pressure (bar) | Reported Performance |
|---|---|---|---|---|
| MoO₃/Fe₂O₃ | O₂ | 430 - 500 | 30 | 80% combined selectivity to CH₃OH and HCHO at 3.5% CH₄ conversion. nih.gov |
| Cu₁/ZSM-5 | Not specified | 50 - 70 | Not specified | High activity (12000 μmol⋅gcat⁻¹⋅h⁻¹ at 70°C) and 99% C1 oxygenates selectivity. researchgate.net |
| FeNbO₄ with B₂O₃ | O₂ | 870 | 1 | High space-time-yield of formaldehyde (1210 g kgcat⁻¹ h⁻¹). nih.gov |
| Ni-doped BiOCl | O₂/H₂O | 420 | Atmospheric | Methanol yield of 39.07 μmol/(gcat·h). acs.org |
A more recent strategy for direct, non-oxidative this compound conversion involves using single-site catalysts to produce olefins, aromatics, and hydrogen (MTOAH). researchgate.netacs.org A notable breakthrough in this area was the development of a catalyst comprising iron single sites embedded within a silica (B1680970) matrix. cas.cn
This catalyst enables the activation of this compound in the absence of oxidants at high temperatures (e.g., 1020 °C). cas.cngist.ac.kr The reaction mechanism involves the activation of this compound on the isolated iron sites to generate methyl radicals. These radicals desorb from the surface and undergo gas-phase reactions to form ethylene, benzene, and naphthalene, with hydrogen as a significant co-product. cas.cn This process is distinguished by its high selectivity and conversion rates, with a reported single-pass this compound conversion of 48% and a total hydrocarbon selectivity exceeding 99%. cas.cn A key advantage of this approach is the avoidance of the energy-intensive syngas step and minimal to no emission of CO₂ or coke. cas.cn Further studies have explored modifying these iron sites with other metals, such as platinum, to enhance this compound conversion and hydrocarbon selectivity. gist.ac.kr
Indirect this compound Conversion Pathways: Syngas Production and Derivatives
Steam this compound Reforming (SMR) is the most widely used and cost-effective technology for producing hydrogen and syngas on an industrial scale. amiqweb.esdiscoverthegreentech.com It accounts for the majority of the world's hydrogen production. wikipedia.org The process involves reacting this compound with high-temperature steam (700–1000°C) at moderate pressures (15–30 bar) in the presence of a catalyst, typically based on nickel. discoverthegreentech.comstudentenergy.org
The SMR process generally consists of two main steps:
Reforming Reaction : this compound reacts with steam in a highly endothermic reaction to produce syngas. discoverthegreentech.comwikipedia.org
CH₄ + H₂O ⇌ CO + 3H₂ (ΔH = +206 kJ/mol) discoverthegreentech.comwikipedia.org
Water-Gas Shift (WGS) Reaction : The carbon monoxide produced in the first step is reacted with additional steam over a catalyst to generate more hydrogen and carbon dioxide. amiqweb.esstudentenergy.org This step is often carried out in two stages: a high-temperature shift followed by a low-temperature shift to maximize hydrogen yield. amiqweb.es
CO + H₂O ⇌ CO₂ + H₂ (ΔH = -41 kJ/mol) discoverthegreentech.com
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Feedstock | Natural Gas (primarily this compound) | wikipedia.org |
| Primary Reactant | Steam (H₂O) | wikipedia.org |
| Catalyst | Nickel-based (e.g., Nickel Oxide) | amiqweb.esdiscoverthegreentech.com |
| Reforming Temperature | 700 - 1000 °C | discoverthegreentech.com |
| Pressure | 15 - 30 bar | discoverthegreentech.com |
| Primary Products | Hydrogen (H₂), Carbon Monoxide (CO) | wikipedia.org |
| Process Efficiency | 65% - 75% | amiqweb.es |
Dry Reforming of this compound (DRM)
Dry reforming of this compound (DRM) is a significant chemical process that utilizes two major greenhouse gases, this compound (CH₄) and carbon dioxide (CO₂), to produce synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO). mdpi.com This process is represented by the chemical equation: CH₄ + CO₂ → 2H₂ + 2CO. The syngas produced is a crucial precursor for the synthesis of various value-added chemicals and liquid fuels. mdpi.com
A primary challenge in the commercialization of DRM is the development of catalysts that are not only highly active and selective but also stable under the high-temperature conditions (typically 600–900 °C) required for the reaction. mdpi.comacs.org Noble metals like rhodium have shown high activity and stability, but their high cost is a significant drawback. acs.org Consequently, research has largely focused on more economical nickel-based catalysts. However, these catalysts are prone to deactivation due to carbon deposition (coking) and sintering of the active metal particles at high temperatures. sydney.edu.au
To address these stability issues, various strategies are being explored. Bimetallic catalysts, such as Ni-Fe formulations, have been investigated to enhance catalyst stability and performance. acs.org Researchers have also developed novel synthesis methods, like solution combustion synthesis, to create catalysts with improved properties. acs.org Another approach involves using supports like silica or creating specific structures such as 2D nickel silicate (B1173343) molecular sieves, which have demonstrated high conversion rates and exceptional stability over extended periods. sydney.edu.augreencarcongress.com These advanced catalysts can resist coke formation and maintain their activity, making DRM a more viable and sustainable pathway for greenhouse gas utilization. sydney.edu.au
Table 1: Performance of a Ni-Ga/(Mg, Al)Ox Catalyst in DRM at Different Temperatures
| Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) |
| 600 | 34 | 46 |
| 700 | 66 | 74 |
| 850 | 94 | 96 |
| Data sourced from a study on Ga-modified Ni-based catalysts, showing increased conversion with temperature. mdpi.com |
Novel Catalyst Design and Reaction Engineering for this compound Activation and Selectivity
The inert nature of this compound, characterized by its strong C-H bonds, presents a significant challenge for its direct conversion into more valuable chemicals. acs.org Overcoming this requires the design of innovative catalysts and reaction engineering strategies to activate the C-H bond efficiently and selectively.
Metal-Organic Frameworks (MOFs) and zeolites have emerged as highly promising platforms for this compound activation due to their highly tunable structures. acs.orgrsc.org These crystalline porous materials allow for the precise design of active sites at a molecular level. rsc.org
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can host and stabilize active metal species. researchgate.net Their inherent shape selectivity and confinement effects can control reaction pathways and enhance the selectivity towards desired products like methanol, formaldehyde, or acetic acid. researchgate.netmdpi.com Iron (Fe) and copper (Cu) ions exchanged into zeolite frameworks have shown remarkable activity in converting this compound to oxygenates, often under milder conditions than traditional catalysts. oaepublish.com For instance, Fe- and Cu-zeolite catalysts are effectively used for the partial oxidation of this compound to methanol. mdpi.com The zeolite framework not only stabilizes the active metal sites but also plays a crucial role in the activation of oxidants like O₂, N₂O, or H₂O₂. oaepublish.com
Metal-Organic Frameworks (MOFs) are versatile materials constructed from metal ions or clusters linked by organic ligands. This design allows for exceptional control over pore size, shape, and chemical functionality, making them ideal for catalytic applications. acs.orgnih.gov MOFs like MIL-100(Fe) and MOF-808 have been successfully employed as catalysts for the direct oxidation of this compound to methanol using oxidants like O₂ under mild conditions. nih.govmdpi.comescholarship.org The isolated and well-defined metal sites within the MOF structure can mimic the active sites of enzymes, facilitating efficient C-H bond activation while preventing the overoxidation of the desired products. nih.gov
Table 2: Examples of MOF and Zeolite Catalysts in this compound Conversion
| Catalyst Type | Example Catalyst | Reactant | Product(s) | Key Feature |
| Zeolite | Fe-Zeolite, Cu-Zeolite | This compound, O₂/N₂O/H₂O₂ | Methanol, Formaldehyde, Formic Acid | Stabilizes active metal ions, shape selectivity. mdpi.comoaepublish.com |
| Zeolite | Zn-ZSM-5 | This compound | Methanol, Zinc Formate | Facilitates heterolytic cleavage of C-H bond. researchgate.netoaepublish.com |
| MOF | MIL-100(Fe) | This compound, O₂/N₂O | Methanol | Isolated Fe sites enable conversion at mild conditions. nih.govmdpi.com |
| MOF | MOF-808-Cu | This compound, O₂ | Methanol | Bio-inspired design mimicking pMMO active site. escholarship.orgberkeley.edu |
| MOF | MFM-300(Fe) | This compound, He (Plasma) | Ethylene, Acetylene (B1199291) | Direct conversion under ambient conditions with NTP. chemistryviews.org |
Nature provides a blueprint for efficient this compound conversion in the form of this compound monooxygenase (MMO) enzymes. nih.govacs.org These enzymes, found in methanotrophic bacteria, can convert this compound to methanol with high selectivity and efficiency at ambient temperature and pressure. acs.org There are two main forms: a soluble MMO (sMMO) with a diiron active site and a particulate MMO (pMMO) believed to have a copper-based active site. acs.org
Inspired by these natural systems, researchers are developing "bio-inspired" catalysts that mimic the structure and function of MMO active sites. mdpi.com This involves creating synthetic catalysts, often within the porous structures of MOFs and zeolites, that replicate the coordination environment of the metal centers in the enzymes. oaepublish.commdpi.com For example, MOFs have been designed with ligands that mimic the histidine coordination of copper in pMMO, leading to catalysts that show high selectivity for this compound oxidation to methanol. escholarship.orgberkeley.eduscispace.com Similarly, Fe-based MOFs and zeolites are being developed to mimic the diiron core of sMMO. mdpi.com These biomimetic catalysts hold the potential to carry out this compound conversion under much milder conditions than conventional industrial processes, which would significantly reduce the energy input and cost. nih.gov
The activation of the C-H bond in this compound is a critical and challenging step in its conversion. wikipedia.org This bond is strong (bond dissociation energy of ~104 kcal/mol), making this compound the most inert hydrocarbon. scispace.com A fundamental understanding of the mechanisms by which this bond can be cleaved is essential for designing effective catalysts.
Several C-H activation pathways have been identified:
Oxidative Addition: A transition metal center with a low oxidation state inserts itself into the C-H bond, breaking it and forming metal-carbon and metal-hydrogen bonds. This increases the metal's oxidation state. wikipedia.org
Electrophilic Activation: A highly electrophilic (electron-deficient) metal center attacks the electron-rich C-H bond, leading to its cleavage. This mechanism is common in reactions catalyzed by late transition metals like platinum. rutgers.edu
Sigma-Bond Metathesis: This is a concerted, four-center transition state mechanism where a metal-ligand bond is exchanged with the C-H bond of this compound.
Radical Mechanisms: Highly reactive radicals, such as hydroxyl (·OH) or chlorine (·Cl) radicals, can be generated (e.g., photocatalytically) to abstract a hydrogen atom from this compound, forming a methyl radical (·CH₃). chinesechemsoc.org This reactive intermediate can then be converted into various products. chinesechemsoc.org
Computational studies and advanced spectroscopic techniques are crucial tools for elucidating these complex mechanisms at a molecular level. chinesechemsoc.orgmdpi.com By understanding how different catalyst structures and electronic properties influence the activation pathway, scientists can rationally design more efficient and selective catalysts for this compound functionalization. mdpi.com
Electrified this compound Conversion Processes and Decarbonization Pathways
The electrification of chemical manufacturing, powered by renewable electricity, offers a promising route to decarbonize the chemical industry. oup.comnih.gov Applying this concept to this compound conversion involves using electrical energy to drive the reaction, often under milder conditions than traditional thermochemical processes. nih.gov This approach can significantly reduce the carbon footprint associated with this compound utilization. oup.com
Several electrified technologies are being explored for this compound conversion:
Electrocatalysis: Uses an electric potential to drive chemical reactions at the surface of an electrode-catalyst.
Plasma-driven Reactions: Non-thermal plasma, generated by passing a gas through an electric field, contains highly energetic electrons that can activate this compound molecules at or near ambient temperature. chemistryviews.org This has been successfully used to convert this compound directly into ethylene and acetylene over MOF catalysts. chemistryviews.org
Electrothermal Processes (Joule Heating): Utilizes electrical resistance or induction heating to rapidly and precisely heat the catalyst bed, improving energy efficiency and control over the reaction compared to conventional furnace heating. nih.govcmu.edu
A key decarbonization pathway enabled by electrification is This compound pyrolysis (or cracking). oup.com This process breaks down this compound into its constituent elements: hydrogen gas (H₂) and solid carbon (C). CH₄ → 2H₂ + C This reaction is endothermic and typically requires high temperatures. openaccessgovernment.org When powered by renewable electricity, it produces "turquoise" hydrogen, a clean energy carrier, without generating CO₂ emissions. openaccessgovernment.org The solid carbon co-product can be a valuable material for applications such as electrodes, soil amendments, or construction materials, offering a method for carbon sequestration. openaccessgovernment.org Electrified this compound pyrolysis represents a direct route to producing low-carbon hydrogen, which is a critical component of future energy systems. oup.com
Methane in Planetary Science and Astrobiology
Detection and Significance of Methane on Mars
The detection of this compound (CH₄) in the Martian atmosphere has been a subject of intense scientific scrutiny and debate. Various instruments, including Earth-based telescopes, the European Space Agency's Mars Express orbiter, and NASA's Curiosity rover, have reported its presence. wikipedia.org However, these observations have been characterized by highly variable and inconsistent concentrations, leading to a lack of scientific consensus on the definitive existence and global distribution of this compound on Mars. wikipedia.orgeos.org In contrast, the ExoMars Trace Gas Orbiter (TGO), designed for high-precision atmospheric measurements, has reported non-detection of this compound in the higher Martian atmosphere, further complicating the picture. eos.orgnasa.gov
The significance of this compound on Mars lies in its potential implications for the planet's past or present activity. This compound is an organic molecule, and on Earth, over 90% of atmospheric this compound is produced by living organisms. esa.int Thus, its presence on Mars could signal extant or extinct microbial life. Alternatively, it could be a product of nonbiological geological processes such as volcanism or hydrothermal activity. wikipedia.orgeos.orgnasa.govesa.int this compound has a relatively short chemical lifetime in the Martian atmosphere, estimated to be between 300 and 600 years, due to its destruction by ultraviolet solar radiation. nasa.govesa.int This short lifespan implies that any detected this compound must be actively or recently replenished, making its source a critical question for understanding Mars' habitability and geological activity.
The Mars Science Laboratory (MSL) Curiosity rover, operating in Gale Crater, has provided the most robust in-situ measurements of Martian this compound. Curiosity has consistently detected a low background level of atmospheric this compound, typically ranging from 0.41 to 0.7 parts per billion by volume (ppbv). eos.orgamericaspace.com More intriguingly, the rover has observed episodic spikes in this compound concentration, reaching levels as high as 7 ppbv and even up to 21 ppbv. eos.orgamericaspace.comweforum.orgspace.com These spikes are described as "unexpected episodic increases" and have been determined not to be seasonal phenomena, as a prominent spike observed during the first Martian autumn was not repeated in subsequent years. weforum.orgspace.comnasa.gov
The disparity between Curiosity's detections and TGO's non-detections presents a significant puzzle. While Curiosity measures this compound close to the surface, TGO observes the higher atmosphere. nasa.gov This discrepancy suggests that this compound might be highly localized near its source and rapidly destroyed or dispersed before it can reach higher altitudes or spread globally. One hypothesis proposes that this compound seeping from the ground builds up near the surface during the calm Martian nights and is then dispersed or destroyed during the day. nasa.gov Scientists are investigating whether very low-level electric discharges induced by dust or abundant surface oxygen could quickly destroy this compound before it reaches the upper atmosphere, thereby reconciling the rover and orbiter data. nasa.gov
The following table summarizes key this compound detection data on Mars:
| Instrument/Location | This compound Concentration (ppbv) | Nature of Detection | Source |
| Curiosity Rover (Gale Crater) | 0.41 - 0.7 (background) | Consistent background level | eos.orgamericaspace.com |
| Curiosity Rover (Gale Crater) | Up to 7, 21 (spikes) | Episodic, non-seasonal increases | eos.orgamericaspace.comweforum.orgspace.comnasa.gov |
| ExoMars Trace Gas Orbiter (Global) | < 0.02 (upper limit) | Non-detection in higher atmosphere | eos.orgnasa.gov |
| Earth-based telescopes (Global) | 5 - 33 (variable) | Highly variable and inconsistent | eos.org |
A fundamental challenge in Martian this compound research is to discern whether its origin is abiotic (geological) or biotic (biological). eos.orgnasa.govnih.govcaltech.edu Both types of processes are known to produce this compound. nasa.gov
Potential Abiotic Sources on Mars:
Water-rock reactions: Processes such as serpentinization, where water reacts with iron-rich minerals (e.g., olivine (B12688019), pyroxene) in ultramafic rocks, can produce hydrogen (H₂), which then reacts with carbon-bearing compounds to form this compound. nasa.govesa.intamericaspace.comweforum.org
Clathrate release: this compound could be trapped within ice-like clathrate structures beneath the surface and released due to thermal stresses or small impacts. weforum.org
Degradation of organic matter: While less explored for Mars, the degradation of organic matter, potentially delivered by meteorites, could also contribute to this compound. americaspace.comweforum.org
Volcanic/Hydrothermal activity: Similar to Earth, subsurface volcanic or hydrothermal activity could generate this compound. eos.orgesa.int
Potential Biotic Sources on Mars:
If life exists or existed on Mars, microorganisms known as methanogens could be responsible for this compound production as a byproduct of their metabolism. esa.int Such life would likely reside deep beneath the surface, shielded from harsh surface radiation and potentially accessing subsurface water and energy sources. esa.intnih.gov The presence of this compound, a reduced species in Mars' oxidant-rich environment, suggests the existence of redox gradients, which are essential energy sources for life. nih.govcaltech.eduresearchgate.net
To discriminate between these origins, future missions and studies require a suite of diagnostic geochemical analyses. These should ideally be performed below the ground or at the ground/atmosphere interface. Key measurements include:
This compound isotopes: Analyzing the isotopic ratios of carbon and hydrogen within this compound molecules can provide clues about its formation pathway. esa.intnih.govcaltech.educaltech.eduresearchgate.net
This compound/ethane (B1197151) ratios: The relative abundance of this compound to other light hydrocarbons like ethane can also be indicative of biotic versus abiotic processes. nih.govcaltech.educaltech.eduresearchgate.net
Hydrogen (H₂) gas concentration: H₂ is a key reactant in many abiotic this compound-forming reactions (e.g., serpentinization), so its presence could support an abiotic origin. nih.govcaltech.edu
Other species: Detection of compounds like acetic acid could also provide further context. nih.govcaltech.edu
This compound as a Biosignature in Exoplanetary Atmospheres
This compound is considered a promising biosignature for exoplanets, especially as the James Webb Space Telescope (JWST) possesses the capability to readily detect it in the atmospheres of potentially habitable terrestrial planets. pnas.orgucsc.educentauri-dreams.orguniversetoday.compnas.orgpnas.orgarxiv.org The rationale for this compound as a biosignature stems from its inherent atmospheric instability. In terrestrial planet atmospheres, photochemical reactions rapidly destroy this compound, meaning that high atmospheric concentrations necessitate a large and continuous replenishment flux. pnas.orgucsc.eduuniversetoday.compnas.orgpnas.orgarxiv.org On Earth, this substantial flux is overwhelmingly sustained by biological activity. universetoday.com
However, the mere detection of this compound is not sufficient to confirm the presence of life. A comprehensive "planetary context" is crucial for interpreting atmospheric this compound observations. ucsc.educentauri-dreams.orguniversetoday.compnas.orgpnas.org This involves understanding the planet's geological processes, its interaction with its host star, and the abundances of other atmospheric gases.
The case for this compound as a biosignature is significantly strengthened when its abundance is considered in conjunction with other atmospheric gases, particularly carbon dioxide (CO₂) and carbon monoxide (CO). The co-detection of abundant CH₄ and CO₂ with comparatively low levels of CO is a compelling indicator of biological activity. pnas.orgucsc.educentauri-dreams.orguniversetoday.compnas.orgpnas.orgarxiv.orgaanda.org
This is because CH₄ and CO₂ represent the two extreme ends of the carbon redox spectrum, separated by eight electrons. pnas.orgpnas.orgaanda.org Their simultaneous abundance in a planetary atmosphere implies a strong chemical disequilibrium that is challenging for known abiotic processes to maintain. pnas.orgpnas.orgaanda.org Furthermore, biological processes on Earth readily consume CO, which is a source of free energy for many microbes. pnas.orgcentauri-dreams.orguniversetoday.compnas.orgarxiv.org In contrast, many abiotic processes that produce this compound, such as volcanic outgassing, are also expected to produce significant amounts of CO. pnas.orgcentauri-dreams.orguniversetoday.compnas.orgarxiv.org Therefore, a low CO abundance alongside high CH₄ and CO₂ would argue against a purely abiotic origin.
For this compound to be considered more likely biogenic, the exoplanet should ideally exhibit specific characteristics:
A terrestrial bulk density. pnas.orgpnas.orgpnas.orgarxiv.org
A high mean-molecular-weight and anoxic (oxygen-poor) atmosphere. pnas.orgpnas.orgpnas.orgarxiv.org
An old host star. pnas.orgpnas.orgpnas.orgarxiv.org
An abundance of CH₄ that implies surface fluxes exceeding what could be supplied by known abiotic processes. pnas.orgpnas.orgpnas.org
While this compound is a promising biosignature, various abiotic mechanisms can produce it, leading to potential "false positives" in the search for extraterrestrial life. pnas.orgucsc.educentauri-dreams.orguniversetoday.compnas.orgarxiv.org These abiotic sources include:
Volcanism and high-temperature magmatic processes: Volcanic outgassing can release this compound. pnas.orgucsc.educentauri-dreams.orgpnas.org
Low-temperature water-rock and metamorphic reactions: Processes like serpentinization can generate this compound. pnas.orgucsc.educentauri-dreams.orgpnas.org
Impact events: Large asteroid or comet impacts can produce transient atmospheres with this compound. pnas.orgucsc.educentauri-dreams.orgpnas.orgarxiv.org
To mitigate false positives, a thorough contextual analysis is essential:
Carbon Monoxide (CO) as an Anti-biosignature: If volcanic outgassing were the primary source of abundant atmospheric this compound, it would likely be accompanied by a significant amount of carbon monoxide. pnas.orgcentauri-dreams.orguniversetoday.compnas.orgarxiv.org The detection of high CO levels would serve as a diagnostic indicator of an abiotic source, as biological activity typically consumes CO. pnas.orgcentauri-dreams.orguniversetoday.compnas.orgarxiv.org
Planetary Composition: Extremely water-rich planetary compositions could potentially lead to abiotic this compound false positives, but these planets might be distinguishable by their lower bulk densities. ucsc.eduuniversetoday.comarxiv.org
Atmospheric Lifetime and Replenishment: While abiotic processes can produce this compound, it is challenging for them to sustain the large, continuous fluxes required to maintain high atmospheric concentrations on a terrestrial planet over geological timescales, especially without other tell-tale abiotic signatures. pnas.orgcentauri-dreams.orguniversetoday.compnas.orgpnas.orgarxiv.org Transient events like large impacts, while capable of producing this compound, are generally not long-lived enough to maintain high atmospheric levels for significant periods and would often result in hydrogen-dominated atmospheres. pnas.orgarxiv.org
Therefore, a robust assessment of this compound as a biosignature requires integrating observations of this compound abundance with data on other atmospheric gases (like CO₂ and CO), the planet's physical characteristics (density, atmospheric composition), and its stellar environment. This holistic approach helps to distinguish genuine signs of life from non-biological phenomena.
Abiotic this compound Formation Mechanisms in Planetary Interiors and Hydrothermal Systems
Abiotic this compound formation occurs through various geological and geochemical processes within planetary interiors and associated hydrothermal systems, independent of biological activity.
One of the primary mechanisms is serpentinization . This process involves the reaction of water with iron-rich minerals found in ultramafic rocks, such as olivine and pyroxene. americaspace.comweforum.orgnih.govgeomar.de During serpentinization, hydrogen gas (H₂) is produced as a result of the oxidation of ferrous iron (Fe²⁺) within the minerals. nih.gov This newly generated H₂ can then react with carbon dioxide (CO₂) or carbon monoxide (CO) through Fischer-Tropsch type (FTT) synthesis reactions to form this compound (CH₄). nih.govgeomar.de These reactions typically occur in hydrothermal vent systems, including those found at mid-ocean ridges and in subduction zones, often at temperatures exceeding approximately 150°C. nih.govgeomar.deastrobiology.comoup.comucla.edu Experimental simulations of hydrothermal vent environments have successfully demonstrated abiotic this compound formation in these systems. nih.gov
Other significant abiotic this compound formation mechanisms include:
Magmatic Processes: Volcanism and high-temperature magmatic processes can lead to the outgassing of this compound from planetary interiors. However, thermodynamic models suggest that these processes are unlikely to produce this compound fluxes comparable to biological fluxes without also generating substantial amounts of carbon monoxide, which would serve as a distinguishing abiotic signature. pnas.orgpnas.orgarxiv.org
Metamorphic Reactions: In the rocky cores of planetary bodies, radiogenic heating can drive metamorphic reactions involving accreted organic matter, leading to the production of "thermogenic" this compound. This mechanism has been proposed for dwarf planets like Eris and Makemake, where observed this compound ice deuterium-to-hydrogen (D/H) ratios are consistent with such internal heating and this compound production. astrobiology.com
Fluid Inclusions: this compound-rich fluid inclusions, which form from the respeciation of carbon-oxygen-hydrogen (C-O-H) fluids during magma cooling, can act as reservoirs of abiotic this compound. When these host rocks undergo dissolution or fracturing, the trapped this compound can be released into hydrothermal fluids. This process has been observed in both ultramafic and felsic rock-hosted hydrothermal systems. geomar.deucla.edu
Clathrate Release: this compound can also be stored in clathrates, which are ice-like crystalline solids that trap gas molecules. The destabilization of these clathrates, possibly due to thermal changes or impacts, can release this compound into the atmosphere. weforum.org
The conditions conducive to abiotic this compound formation often involve specific pressure and temperature regimes, such as those found in Earth's upper mantle or within cold subduction zones. oup.com The efficiency of this compound generation can be influenced by factors such as the availability of H₂, the presence of excess aqueous carbonates, and the catalytic activity of certain minerals. pnas.org
Interdisciplinary Approaches and Future Research Directions in Methane Science
Emerging Research Frontiers in Methane Science
The pervasive influence of this compound (CH₄) on Earth's climate and energy landscape necessitates continuous innovation in its understanding, detection, conversion, and management. Emerging research frontiers in this compound science are characterized by interdisciplinary approaches, leveraging advanced technologies and novel biological insights to address the challenges posed by this potent greenhouse gas and unlock its potential as a resource.
Advanced this compound Detection Technologies
Accurate and high-resolution monitoring of this compound emissions is crucial for effective mitigation strategies. Recent advancements in detection technologies include satellite-based remote sensing, sophisticated optical methods, and smart sensor systems.
Satellite-Based Detection: Researchers have developed new artificial intelligence (AI) models, such as deep learning vision transformers, that utilize multispectral satellite imagery (e.g., from Sentinel-2) to automatically detect global this compound emissions with enhanced accuracy and frequency. These models can identify this compound plumes as small as 0.01 km², corresponding to sources emitting between 200-300 kg of this compound per hour. This represents a significant improvement in resolution and frequency compared to previous methods, allowing for comprehensive monitoring of point sources asianscientist.com. The AI models are trained using synthetic this compound plumes to overcome the scarcity of real-world examples and have demonstrated the ability to detect over 80% of this compound sources in regions like the Permian Basin asianscientist.com. Satellite data has also revealed increasing this compound concentrations, with "column values" (XCH₄) rising by approximately nine parts per billion per year in regions like the UAE, which is double the increase observed in areas such as the Arctic and Argentina ku.ac.ae.
Optical Methods and Sensor Development: Optical techniques offer advantages such as remote measurement capabilities and detection of extremely low concentrations (ppm, ppb, ppt). These include non-dispersive infrared (NDIR) technology, direct tunable diode laser spectroscopy (TDLS), cavity ring-down spectroscopy (CRDS), cavity-enhanced absorption spectroscopy (CEAS), lidar techniques, and laser photoacoustic spectroscopy mdpi.com. Novel, compact optical devices are also being developed, such as those employing NiSi Schottky diodes, which are this compound-specific, offer rapid response times (around 2 seconds), and have low detection limits (3% by volume) for real-time applications in geological environments arxiv.org. Furthermore, the Smart this compound Emission Detection System (SLED/M) utilizes midrange infrared (MWIR) optical gas imaging (OGI) cameras combined with machine learning to reliably and accurately detect and estimate this compound leaks in natural gas infrastructure. SLED/M has demonstrated this compound leak detection as low as three standard cubic feet per hour with a precision of 96.6% doe.gov.
Table 1: this compound Detection Technology Capabilities
| Technology | Detection Capability | Precision/Response Time | Source(s) |
| AI Model (Satellite Imagery) | Plumes as small as 0.01 km² (200-300 kg CH₄/hour) | High accuracy, high frequency | asianscientist.com |
| Optical Methods (General) | PPM, PPB, PPT concentrations | Remote measurement | mdpi.com |
| SLED/M (MWIR OGI Cameras + ML) | Leaks as low as 3 standard cubic feet per hour | 96.6% precision | doe.gov |
| NiSi Schottky Diode Optical Sensor | 3% by volume | ~2 seconds response time | arxiv.org |
Novel this compound Conversion Pathways
Research is actively exploring efficient and sustainable methods to convert this compound into valuable chemicals and fuels, moving beyond energy-intensive traditional approaches.
Biological Conversion: An advanced biological method has been developed by researchers at IIT Guwahati to convert this compound and carbon dioxide into cleaner biofuels, specifically bio-methanol, using methanotrophic bacteria. This process operates under mild conditions, eliminating the need for expensive catalysts and avoiding toxic by-products associated with chemical methods. It has shown promising results, achieving up to an 87% reduction in carbon monoxide, hydrocarbons, hydrogen sulfide (B99878), and smoke emissions indiatimes.com. This approach offers a sustainable alternative to conventional biofuels by utilizing greenhouse gases instead of competing with food production indiatimes.com.
Catalytic and Plasma-Assisted Conversion: Direct conversion of this compound to high-value aromatic compounds, such as benzene (B151609) and naphthalene, along with hydrogen, has been achieved through a dehydroaromatization reaction using zeolite catalysts. The EU-funded ZEOCAT-3D project developed a compact, modular reactor that can treat 4 normal liters per minute of gas flow and produce 40 grams per hour of high-value products europa.eu. Non-thermal plasma-assisted this compound reforming is another innovative green technology that can initiate chemical reactions at unexpectedly lower temperatures, independently of reaction temperature. This enables applications like low-temperature (300-500°C) this compound steam reforming and room-temperature direct this compound conversion to methanol (B129727) using microplasma reactors jst.go.jp. Efforts are also focused on developing electrocatalysts for the selective electrochemical oxidation of this compound to methanol in a single step cine.org.br.
Table 2: Emerging this compound Conversion Technologies
| Conversion Method | Products/Outcome | Key Feature(s) | Source(s) |
| Biological (Methanotrophic Bacteria) | Bio-methanol (from CH₄ + CO₂) | Mild conditions, 87% emission reduction | indiatimes.com |
| Catalytic Dehydroaromatization | Benzene, Naphthalene, Hydrogen (from CH₄) | Direct conversion, zeolite catalysts, 40 g/hour product yield | europa.eu |
| Non-thermal Plasma | Hydrogen (from reforming), Methanol (direct conversion) | Low temperature operation, reactive species generation | jst.go.jp |
| Electrochemical | Methanol (from CH₄) | Single-step, electrocatalyst development | cine.org.br |
Insights into Microbial this compound Cycling
Microbial processes play a critical role in the global this compound cycle, encompassing both this compound production (methanogenesis) and consumption (methanotrophy). Recent research has deepened the understanding of these complex biological pathways.
Methanogenesis and Methanotrophy: The global atmospheric this compound budget (approximately 500-600 Tg CH₄ per year) is largely influenced by microbial processes, including archaeal methanogenesis in environments like wetlands, rice fields, and animal digestive systems, and microbial this compound oxidation under anoxic and oxic conditions researchgate.netnih.gov. Advances include the discovery of novel aerobic methanotrophs and progress in understanding anaerobic this compound oxidation researchgate.net.
Wetland this compound Dynamics: Studies integrating multi-omics data (16S rRNA sequencing, metagenomics, metatranscriptomics) have provided critical insights into microbial interactions driving this compound emissions in freshwater wetlands. For instance, the genus Methanoregula, a methanogen, has been identified as a "hub" species in microbial networks, dominating communities in high this compound-emitting wetlands and exhibiting unique metabolic pathways like methylotrophic methanogenesis osu.edu. This research links microbial community composition to this compound emissions, highlighting that wetlands with a higher proportion of Methanoregula are consistently associated with elevated this compound emissions osu.edu.
Environmental Factors: Research continues to explore how environmental factors such as oxygen levels, temperature, and moisture influence methanogenic and methanotrophic communities in various ecosystems, including soils and landfills mdpi.com.
This compound Hydrates: Resource Potential and Applications
This compound hydrates, crystalline compounds of this compound and water, represent a vast potential energy resource and are also being explored for various applications.
Resource Exploration and Production: Significant advancements have been made in assessing this compound hydrates as a future energy source. Japan's national this compound hydrates R&D program (MH21) has conducted production tests from deepwater marine hydrate (B1144303) deposits, and the U.S. R&D program is also progressing towards deepwater research production tests ourenergypolicy.orgusgs.gov. Research focuses on refining methods for pre-drill estimation of hydrate saturations, safe logging and coring, and long-term production tests in both deepwater marine and permafrost environments ourenergypolicy.org.
Properties and Behavior: Future research aims to understand the dynamic changes in fundamental physical properties (e.g., relative permeability, capillary forces), thermal properties (e.g., endothermic nature of decomposition), kinetics of formation/decomposition, and mechanical properties of hydrate-bearing sediments mdpi.com. Microscopic techniques combined with triaxial shear tests are crucial for analyzing the mechanical properties and micro-depositional structures of gas hydrates, revealing how hydrate crystals impact sediment mechanics mdpi.com.
Emerging Applications: Beyond energy extraction, this compound hydrates are being investigated for applications in advanced gas storage and transportation, gas separation, and industrial refrigeration systems researchgate.netbohrium.com. Hydrate-based carbon dioxide capture is also a promising area, offering advantages over competing technologies for reducing CO₂ emissions bohrium.com.
Q & A
Q. How can experimental design optimize methane production in anaerobic digestion?
Response Surface Methodology (RSM) with Design of Experiments (DoE) is widely used to optimize variables like substrate ratios (e.g., cattle manure, algae, and inoculum) for this compound yield. Box-Behnken designs are effective for evaluating interactions between parameters (e.g., temperature, feedstock composition) and identifying optimal conditions through regression models . For example, this compound production can be modeled as , where and represent microbial growth and decay rates, respectively .
Q. What methodologies quantify this compound emissions from livestock?
Key techniques include:
- Enclosure systems : Measure emissions directly from controlled animal groups but require acclimatized subjects.
- Isotopic tracers : Use -labeled substrates to trace this compound pathways.
- Predictive equations : Estimate emissions based on feed intake, digestibility, and rumen fermentation balance (e.g., IPCC Tier 2 methodology). These methods must account for dietary lipids, ionophores, and microbial community shifts .
Q. How do temperature and pressure affect this compound absorption coefficients in infrared sensors?
this compound’s absorption coefficient at 3,016.49 cm (key for IR sensors) is calculated using the HITRAN database and Python-based spectral simulation tools. Beer-Lambert law corrections are applied to mitigate measurement errors under varying environmental conditions. Experimental validation involves calibrating sensors in controlled pressure/temperature chambers .
Advanced Research Questions
Q. How can computational models guide the design of this compound storage materials?
High-throughput screening of porous polymer networks (PPNs) using density functional theory (DFT) identifies materials with optimal pore sizes (~4.2 Å) and this compound-methane interaction strengths. Deliverable capacity is maximized by balancing adsorption enthalpy and framework flexibility, as shown in studies linking pore geometry to this compound storage performance .
Q. What genetic parameters influence this compound emissions in dairy cattle?
Heritability of predicted this compound emission (PME) ranges from 0.35–0.40, with residual feed intake (RFI) genetically correlated () to PME. Genomic selection targeting RFI and this compound yield (g/kg feed) could reduce emissions by 11–26% over a decade. Challenges include validating predictions against direct this compound measurements .
Q. What mechanistic insights govern catalytic this compound-to-methanol conversion in Cu-zeolites?
Active sites involve [Cu-O-Cu] clusters, with this compound activation occurring via radical or concerted pathways. Operando X-ray spectroscopy and DFT reveal that water-assisted steps regenerate active sites, while excessive hydroxylation deactivates catalysts. Discrepancies between experimental and theoretical turnover frequencies highlight unresolved site heterogeneity .
Q. How do high-pressure conditions alter this compound oxidation kinetics?
Shock tube experiments and jet-stirred reactors at 10–50 bar show pressure-dependent shifts in CHO radical formation. Kinetic models (e.g., GRI-Mech 3.0) are refined using high-pressure laminar flame data, where pathways dominate below 1,000 K, and reactions accelerate above 1,200 K .
Q. How should uncertainty be analyzed in this compound detection technologies?
Uncertainty quantification distinguishes:
- Sensor-level errors : Calibration drift in laser-based systems.
- Methodological biases : Discrepancies between bottom-up (activity-based) and top-down (atmospheric) emission estimates.
- Aggregation errors : Spatial/temporal mismatches in site-level measurements. Standardized protocols for probability of detection (PoD) and site layouts improve comparability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
